Biotin-d2-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C10H16N2O3S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
5-[(3aR,6S,6aS)-4,4-dideuterio-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid |
InChI |
InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1/i5D2 |
InChI Key |
YBJHBAHKTGYVGT-OXQHWPBHSA-N |
Isomeric SMILES |
[2H]C1([C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2)[2H] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-d2-1: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-d2-1, a deuterated analog of Biotin (Vitamin B7), serves as a crucial tool in various scientific disciplines, particularly in pharmacology, metabolism studies, and as an internal standard for mass spectrometry-based quantification. The strategic replacement of two hydrogen atoms with deuterium on the valeric acid side chain provides a stable isotopic label, allowing for precise tracking and quantification of biotin in complex biological matrices without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed account of its synthesis.
Chemical Properties of this compound
This compound, systematically named 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid, possesses well-defined physicochemical characteristics. The incorporation of two deuterium atoms results in a slightly higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | References |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2,2-dideuteriopentanoic acid | |
| Synonyms | D-Biotin-d2; Vitamin B7-d2; Biotin (2,2-d2) | |
| CAS Number | 1217481-41-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | [1][3] |
| Molecular Weight | 246.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 231-233 °C | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Purity | ≥99% deuterated forms (d1-d2) |
Synthesis of this compound
The synthesis of this compound involves the introduction of two deuterium atoms at the C-2 position of the valeric acid side chain. A robust and efficient method to achieve this is through the synthesis of an α-deuterated carboxylic acid precursor, which is then incorporated into the biotin molecule. A practical and environmentally friendly approach involves the use of a malonic acid derivative, which undergoes hydrogen/deuterium exchange followed by decarboxylation.
Experimental Protocol: Synthesis of 2,2-dideuterio-5-aminopentanoic acid precursor
This protocol is based on the general method for the synthesis of α-deuterated carboxylic acids from malonic acids.
Materials:
-
Diethyl 2-cyanopentanedioate
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Deuterium Exchange and Decarboxylation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-cyanopentanedioate (1 equivalent) in deuterium oxide (D₂O).
-
Add a catalytic amount of sodium deuteroxide (NaOD) in D₂O.
-
Heat the mixture to reflux and stir for 24-48 hours to facilitate complete H/D exchange at the α-position and hydrolysis of the ester and nitrile groups.
-
Monitor the reaction by ¹H NMR spectroscopy to confirm the disappearance of the α-proton signal.
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to induce decarboxylation, yielding 5-amino-2,2-dideuteriopentanoic acid.
-
-
Purification of the Deuterated Precursor:
-
Extract the aqueous solution with diethyl ether to remove any organic impurities.
-
The aqueous layer containing the deuterated amino acid can be used directly in the next step or can be purified further by ion-exchange chromatography.
-
Experimental Protocol: Synthesis of this compound from the Deuterated Precursor
This part of the synthesis adapts known methods for biotin synthesis, incorporating the deuterated valeric acid side chain.
Materials:
-
5-amino-2,2-dideuteriopentanoic acid (from the previous step)
-
cis-3,4-Diamino-2-tetrahydrothiophenevaleric acid intermediate (a common precursor in biotin synthesis)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Appropriate solvents (e.g., toluene, dioxane)
-
Base (e.g., potassium carbonate)
Procedure:
-
Formation of the Ureido Ring:
-
A solution of cis-3,4-diamino-2-tetrahydrothiophenevaleric acid intermediate is prepared in a suitable solvent such as toluene.
-
To this is added a solution of 5-amino-2,2-dideuteriopentanoic acid.
-
The mixture is treated with phosgene or a phosgene equivalent in the presence of a base (e.g., potassium carbonate) at a controlled temperature. This step facilitates the formation of the ureido ring of the biotin structure.
-
-
Final Product Isolation and Purification:
-
After the reaction is complete, the mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by recrystallization or column chromatography to yield the final product as a white to off-white solid.
-
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Properties and applications of this compound.
References
An In-depth Technical Guide to Deuterium Labeling of Biotin for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7, is a water-soluble B vitamin that plays a crucial role as a cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] Understanding the pharmacokinetics, metabolism, and quantification of biotin is of significant interest in nutrition research, clinical diagnostics, and drug development. Deuterium labeling of biotin, where one or more hydrogen atoms are replaced by their stable isotope deuterium, has emerged as a powerful tool in these fields. This technical guide provides a comprehensive overview of deuterium-labeled biotin, including its synthesis, applications, and the analytical methods for its use.
The Role of Deuterium Labeling in Biotin Research
The primary utility of deuterium-labeled biotin lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS).[2][3] The mass shift introduced by the deuterium atoms allows for the differentiation of the labeled standard from the endogenous, unlabeled biotin, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior are critical for correcting for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[4]
Deuterium-labeled compounds are also invaluable in metabolic and pharmacokinetic studies. By administering a deuterated version of a compound, researchers can trace its metabolic fate, identify metabolites, and determine its absorption, distribution, metabolism, and excretion (ADME) profile with high specificity.[5]
Synthesis of Deuterium-Labeled Biotin
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst.
-
Reduction with Deuterated Reagents: Ketones or other functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium atoms.
-
Synthesis from Deuterated Precursors: Building the molecule from starting materials that already contain deuterium atoms.
For biotin, H/D exchange on the valeric acid side chain is a plausible route for synthesizing biotin-d4.
Quantitative Data on Deuterium-Labeled Biotin
The quality and utility of deuterium-labeled biotin are defined by several key quantitative parameters.
| Parameter | Typical Value/Range | Significance |
| Isotopic Purity | ≥98 atom % D | High isotopic purity is crucial to minimize interference from unlabeled or partially labeled species, ensuring accurate quantification. |
| Chemical Purity | ≥95% | High chemical purity ensures that the standard is free from other contaminants that could interfere with the analysis. |
| Kinetic Isotope Effect (KIE) | D(V/K) = 1.76 for biotin carboxylase | The C-D bond is stronger than the C-H bond, leading to a slower rate of reactions involving the cleavage of this bond. This effect is generally minimal for biotin-d4 where the deuterium is not at a site of metabolic cleavage. |
Experimental Protocols
Protocol 1: Quantification of Biotin in Human Serum using LC-MS/MS with a Deuterium-Labeled Internal Standard
This protocol describes a method for the accurate quantification of biotin in human serum using Biotin-d4 as an internal standard.
1. Materials and Reagents:
-
Biotin standard
-
Biotin-d4 (internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Human serum samples
2. Sample Preparation:
-
Pipette 200 µL of human serum into a microcentrifuge tube.
-
Add 20 µL of Biotin-d4 internal standard solution (concentration to be optimized based on expected endogenous biotin levels).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate biotin from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Biotin: Precursor ion > Product ion (e.g., m/z 245.1 > 227.1)
-
Biotin-d4: Precursor ion > Product ion (e.g., m/z 249.1 > 231.1)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of biotin to Biotin-d4 against the concentration of the biotin standards.
-
Determine the concentration of biotin in the serum samples from the calibration curve.
Protocol 2: In Vivo Pharmacokinetic Study of Biotin in a Rodent Model
This protocol outlines a typical workflow for a pharmacokinetic study of biotin using a deuterium-labeled tracer.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of deuterated biotin.
-
Group 2: Oral (PO) administration of deuterated biotin.
-
-
Dose: A suitable dose of deuterated biotin, dissolved in an appropriate vehicle.
2. Dosing and Sample Collection:
-
Fast the animals overnight prior to dosing.
-
Administer the deuterated biotin dose via the appropriate route (IV or PO).
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Collect urine and feces over 24 hours to assess excretion.
3. Sample Analysis:
-
Analyze the plasma, urine, and fecal homogenate samples for the concentration of deuterated biotin and any potential metabolites using a validated LC-MS/MS method, similar to Protocol 1.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax) and time to maximum concentration (Tmax) for oral administration.
-
Bioavailability (F) for oral administration.
-
Visualizations
Figure 1: Simplified overview of biotin metabolism, including catabolic pathways and the recycling of biotin from holocarboxylases.
Figure 2: General workflow for a pharmacokinetic study using deuterium-labeled biotin.
Figure 3: Workflow for the LC-MS/MS analysis of biotin using a deuterated internal standard (IS).
Conclusion
Deuterium labeling provides a robust and reliable method for the accurate quantification of biotin in complex biological matrices and for elucidating its pharmacokinetic and metabolic profiles. The use of deuterium-labeled biotin as an internal standard in LC-MS/MS analysis is the gold standard for achieving high precision and accuracy by correcting for analytical variability. While detailed synthesis protocols are not widely published, the commercial availability of high-purity deuterated biotin enables researchers to readily apply these advanced analytical techniques in their studies. The protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate deuterium-labeled biotin into their research endeavors.
References
- 1. Hydrogen‐Deuterium Exchange Defines Ligand‐Induced Conformational Changes to the Class III Biotin Protein Ligase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US5274107A - Process for synthesis of D(+) biotin - Google Patents [patents.google.com]
In-Depth Technical Guide to CAS Number 1217481-41-8: Biotin-(ring-6,6-d2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of the compound with CAS number 1217481-41-8, identified as Biotin-(ring-6,6-d2). This deuterated analog of biotin (Vitamin B7) is a crucial tool in analytical chemistry, primarily serving as an internal standard for the accurate quantification of biotin in complex matrices such as food, feed, and biological samples. This document details its physicochemical properties, a plausible synthetic route, and extensive experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS/MS). Furthermore, it contextualizes its use by discussing the biological significance of biotin and its metabolic pathways.
Physicochemical Properties
Biotin-(ring-6,6-d2) is a stable, isotopically labeled form of biotin. The incorporation of two deuterium atoms on the thiophene ring results in a mass shift that allows for its differentiation from endogenous biotin in mass spectrometric analyses, without significantly altering its chemical behavior during sample preparation and chromatographic separation.
| Property | Value | Reference(s) |
| CAS Number | 1217481-41-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | [2][3] |
| Molecular Weight | ~246.32 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 231-233 °C | |
| Isotopic Purity | ≥98 atom % D | |
| Storage Temperature | -20°C |
Synthesis
While a specific, detailed synthesis protocol for Biotin-(ring-6,6-d2) is not widely published, a plausible synthetic route can be conceptualized based on established methods for the deuteration of heterocyclic compounds. One likely approach involves the catalytic H/D exchange on a suitable biotin precursor.
A potential synthetic pathway could involve the use of a silver salt-catalyzed H/D exchange reaction, which has been shown to be effective for introducing deuterium at the β-position of thiophene rings using D₂O as the deuterium source. This method is advantageous due to its operational simplicity and tolerance to various functional groups.
A proposed logical workflow for the synthesis is outlined below:
Caption: Plausible synthetic workflow for Biotin-(ring-6,6-d2).
Biological Context: The Role of Biotin
To appreciate the significance of accurately quantifying biotin, it is essential to understand its biological role. Biotin is a water-soluble B-vitamin that acts as a covalently bound cofactor for five mammalian carboxylase enzymes. These enzymes are critical for key metabolic pathways.
The major biotin-dependent metabolic pathways are depicted below:
Caption: Biotin's role as a cofactor in key metabolic pathways.
Application in Quantitative Analysis
The primary application of Biotin-(ring-6,6-d2) is as an internal standard in isotope dilution mass spectrometry for the quantification of biotin. Its use compensates for analyte loss during sample preparation and for matrix effects during ionization, leading to highly accurate and precise measurements.
Experimental Protocols
Below are detailed methodologies for the quantification of biotin using Biotin-(ring-6,6-d2) as an internal standard, adapted from published literature.
This protocol is suitable for the analysis of biotin in serum samples.
-
Aliquoting and Spiking: To 200 µL of serum, add a known amount of Biotin-(ring-6,6-d2) solution (e.g., to a final concentration of 250 pg/mL).
-
Dilution and Acidification: Dilute the spiked serum with 200 µL of 1% aqueous formic acid and mix thoroughly.
-
Solid-Phase Extraction (SPE):
-
Condition an EVOLUTE® EXPRESS ABN SPE plate with 500 µL of methanol, followed by 500 µL of 1% aqueous formic acid.
-
Load the 400 µL of the pre-treated serum sample.
-
Wash the SPE plate with 500 µL of water, followed by 500 µL of 95:5 (v/v) water/methanol.
-
Elute the analyte and internal standard with 200 µL of 0.1% NH₄OH in 90:10 (v/v) water/methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 90:10 (v/v) water/acetonitrile for LC-MS/MS analysis.
This protocol is designed for the analysis of biotin in solid nutritional products like tablets or powders.
-
Sample Homogenization: Grind tablets into a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh an appropriate amount of the powdered sample into a centrifuge tube.
-
Add a known amount of Biotin-(ring-6,6-d2) solution.
-
Add 20 mL of 50 mM acetate buffer (pH 4) and 3 mL of 10% ascorbate solution.
-
Vortex for 30 seconds and incubate at 120°C for 30 minutes to release bound biotin.
-
-
Centrifugation and Filtration: After cooling to room temperature, centrifuge the sample. Filter the supernatant through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of biotin and its deuterated internal standard.
| Parameter | Setting |
| LC Column | C18 or C18-PFP (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 1 mM Ammonium Fluoride (aq) |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Biotin: e.g., m/z 245.1 → 227.1Biotin-(ring-6,6-d2): e.g., m/z 247.1 → 229.1 |
Experimental Workflow Visualization
The general workflow for biotin quantification using Biotin-(ring-6,6-d2) is illustrated below.
Caption: General workflow for biotin quantification.
Conclusion
CAS number 1217481-41-8, Biotin-(ring-6,6-d2), is an indispensable tool for researchers and analytical scientists in the field of nutrition, clinical diagnostics, and drug development. Its role as an internal standard enables the reliable and accurate measurement of biotin levels, which is crucial for understanding metabolic processes, diagnosing deficiencies, and ensuring the quality of nutritional products. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust analytical methods for biotin quantification.
References
physical and chemical characteristics of Biotin-d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-d2, a deuterated isotopologue of Biotin (Vitamin B7), serves as a crucial internal standard for the accurate quantification of biotin in various biological matrices. Its use in mass spectrometry-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is essential for pharmacokinetic studies, clinical diagnostics, and nutritional research. This technical guide provides an in-depth overview of the physical and chemical characteristics of Biotin-d2, detailed experimental protocols for its analysis, and a summary of the key metabolic and signaling pathways of biotin.
Physical and Chemical Characteristics
Biotin-d2 is a synthetic compound where two hydrogen atoms in the biotin molecule have been replaced by deuterium. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.
| Property | Value |
| Systematic Name | 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl-6,6-d2]pentanoic acid |
| Synonyms | D-Biotin-d2-(ring-6,6-d2), Vitamin B7-d2, Vitamin H-d2 |
| CAS Number | 1217481-41-8 |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S |
| Molecular Weight | 246.32 g/mol [1][2] |
| Appearance | White to off-white solid[3][4] |
| Melting Point | 231 - 233 °C (for unlabeled Biotin)[3] |
| Solubility | Soluble in ethanol (≥10 mg/ml) and heated water (≥10 mg/ml) |
| Purity | Typically ≥98% chemical purity |
| Isotopic Incorporation | ≥99% deuterated forms (d1-d2); ≤1% d0 |
| Storage | Store at -20°C for long-term stability |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |
Experimental Protocols
Synthesis of Biotin-d2 (General Approach)
Disclaimer: The following is a generalized workflow and should be adapted and optimized by qualified chemists.
References
An In-depth Technical Guide to Stable Isotope Labeled Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeled (SIL) biotin has emerged as a powerful tool in modern biological research, enabling precise and quantitative analysis of protein dynamics, interactions, and localization. By replacing certain atoms in the biotin molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can introduce a specific mass shift that is readily detectable by mass spectrometry. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of stable isotope labeled biotin.
Biotin, also known as vitamin B7, is a small molecule that forms an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin.[1][2][3] The dissociation constant (Kd) for this interaction is on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known biological interactions.[1][2] This robust affinity is the cornerstone of numerous affinity-based applications in molecular biology. When combined with stable isotope labeling, biotin becomes a versatile tool for quantitative proteomics and other advanced research applications.
Core Concepts of Stable Isotope Labeling with Biotin
The fundamental principle behind stable isotope labeling is the introduction of a known mass difference between molecules. In the context of biotin, this is achieved by synthesizing biotin with heavier isotopes. For example, replacing carbon-12 with carbon-13 or hydrogen with deuterium results in a biotin molecule that is chemically identical to its "light" counterpart but has a greater mass. This mass difference is then used as a signature for quantification in mass spectrometry-based analyses.
One of the most prominent applications of this principle is in quantitative proteomics, particularly in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While SILAC traditionally uses labeled amino acids, the principles of mass-based quantification are directly applicable to experiments employing stable isotope labeled biotin. In such experiments, different cell populations or experimental conditions can be "encoded" with different isotopic forms of biotin. When the samples are mixed and analyzed, the relative abundance of a biotinylated protein or peptide can be determined by comparing the signal intensities of the light and heavy isotopic peaks in the mass spectrum.
Physicochemical Properties of Biotin and its Isotopologues
The choice of stable isotope labeled biotin depends on the specific experimental requirements, including the desired mass shift and the analytical platform. The following table summarizes the key physicochemical properties of unlabeled biotin and several common isotopologues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Shift (Da) | Isotopic Purity |
| Biotin (Unlabeled) | C₁₀H₁₆N₂O₃S | 244.31 | - | N/A |
| Biotin-d2 | C₁₀H₁₄D₂N₂O₃S | 246.33 | +2 | ≥98% |
| Biotin-d4 (3′,3′,4′,4′-D₄) | C₁₀H₁₂D₄N₂O₃S | 248.34 | +4 | ≥98 atom % D |
| Biotin-13C5 | C₅¹³C₅H₁₆N₂O₃S | 249.30 | +5 | N/A |
| Biotin sulfoxide-[13C5] | ¹³C₅C₅H₁₆N₂O₄S | 265.27 | +5 | N/A |
Applications of Stable Isotope Labeled Biotin
The unique properties of stable isotope labeled biotin have led to its application in a wide range of research areas:
-
Quantitative Proteomics: SILAC-based approaches can be adapted to use isotopically labeled biotin to quantify changes in protein biotinylation or to track specific protein populations.
-
Proximity-Dependent Biotinylation (BioID): In BioID and related techniques, a promiscuous biotin ligase is fused to a protein of interest. The ligase then biotinylates nearby proteins. By using "light" and "heavy" biotin in different experimental conditions, researchers can quantitatively assess changes in the protein interaction network.
-
Metabolic Labeling: Stable isotope labeled biotin can be used to trace the metabolic fate of biotin in cells and organisms, providing insights into its uptake, distribution, and degradation.
-
Internal Standards for Mass Spectrometry: Due to their similar chemical behavior and distinct mass, stable isotope labeled biotins are ideal internal standards for the accurate quantification of unlabeled biotin in complex biological samples.
Experimental Protocols
Affinity Purification of Biotinylated Proteins
This protocol describes the general steps for enriching biotinylated proteins from a cell lysate using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Bead Preparation: Wash the streptavidin beads with lysis buffer to remove any storage solution and equilibrate them.
-
Binding: Add the cell lysate to the equilibrated streptavidin beads and incubate with gentle rotation for 1-2 hours at 4°C to allow the biotinylated proteins to bind to the streptavidin.
-
Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Several washes with increasing stringency (e.g., high salt concentration) may be necessary.
-
Elution: Elute the bound proteins from the beads. This can be achieved by:
-
Competitive Elution: Incubating the beads with an excess of free biotin.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This method is effective but will denature the proteins.
-
On-bead Digestion: For mass spectrometry analysis, proteins can be digested with a protease (e.g., trypsin) directly on the beads. The resulting peptides are then analyzed.
-
-
Analysis: The eluted proteins can be analyzed by various methods, including Western blotting or mass spectrometry.
Western Blotting of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins on a Western blot membrane.
Materials:
-
Nitrocellulose or PVDF membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Blocking: After protein transfer, block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding of the streptavidin conjugate.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and visualize the signal using a CCD camera or X-ray film.
Visualizations
Biotin-Streptavidin Interaction
The following diagram illustrates the high-affinity, non-covalent interaction between four biotin molecules and a streptavidin tetramer.
Caption: High-affinity interaction of biotin with the streptavidin tetramer.
Proximity-Dependent Biotinylation (BioID) Workflow
This diagram outlines the key steps in a BioID experiment for identifying protein-protein interactions.
Caption: Workflow for proximity-dependent biotinylation (BioID).
Biotin Metabolism Pathway
This diagram depicts a simplified overview of the biotin metabolism pathway, including its role as a cofactor for carboxylases.
Caption: Simplified overview of the biotin metabolism and activation pathway.
Conclusion
Stable isotope labeled biotin is an indispensable tool for modern life sciences research. Its ability to introduce a precise mass shift, combined with the high-affinity biotin-streptavidin interaction, provides a robust platform for a wide array of applications, from quantitative proteomics to the elucidation of protein-protein interaction networks. As mass spectrometry technologies continue to advance in sensitivity and resolution, the utility of stable isotope labeled biotin is poised to expand even further, enabling deeper insights into complex biological systems.
References
A Technical Guide to Biotin-d2-1: Suppliers, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-d2-1, a deuterated form of Biotin (Vitamin B7). It is intended to assist researchers, scientists, and professionals in drug development in sourcing high-purity this compound and understanding the analytical methodologies used to assess its quality. This document compiles data from various suppliers, outlines typical experimental protocols for purity determination, and presents key information in a structured format for ease of comparison and use.
Introduction to this compound
This compound (d-Biotin-d2) is a stable isotope-labeled version of Biotin, an essential water-soluble vitamin that acts as a coenzyme for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The incorporation of two deuterium atoms into the biotin molecule makes it a valuable tool in mass spectrometry-based applications, such as in vivo metabolic studies and as an internal standard for the accurate quantification of natural biotin in complex biological matrices.
Suppliers and Purity Information
Several chemical suppliers offer this compound for research and development purposes. The purity of these products is a critical factor for the reliability and reproducibility of experimental results. The following table summarizes the purity specifications from prominent suppliers.
| Supplier | Product/Catalog No. | Purity Specification | Analytical Method |
| MedchemExpress | HY-B0511S | 98.53% (for a specific batch) | RP-HPLC, NMR, MS |
| Cayman Chemical | Item No. 43148 | ≥98% (Biotin); ≥99% deuterated forms (d1-d2) | Not specified on product page |
| Sigma-Aldrich | 705268 | ≥98 atom % D, ≥97% (CP) | Not specified on product page |
Note: Purity specifications can vary between batches. It is recommended to consult the Certificate of Analysis (CoA) for the specific lot being purchased.
Experimental Protocols for Purity Assessment
The determination of chemical and isotopic purity of this compound typically involves a combination of chromatographic and spectroscopic techniques. While specific in-house protocols of suppliers are proprietary, this section outlines representative experimental methodologies based on publicly available information and general analytical principles for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a standard method for assessing the chemical purity of pharmaceutical and research-grade compounds. A reversed-phase HPLC method is commonly employed for biotin and its derivatives.
A Representative HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound. It can also provide information about the extent of deuteration.
A General qNMR Protocol:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer.
-
Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A 90° pulse angle is typically used.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal from the analyte (this compound) and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic distribution, confirming the incorporation of deuterium atoms.
A Typical Mass Spectrometry Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Infusion: The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and infused directly into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode, depending on the compound's properties.
-
Analysis: The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic pattern is examined to confirm the presence of the two deuterium atoms and to assess the percentage of the d2-labeled species relative to d0 and d1 species.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the analytical techniques described above.
The Role of Deuterated Biotin (Biotin-d2-1) in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in the field of metabolomics for elucidating complex biochemical pathways and quantifying metabolic fluxes. Biotin-d2-1, a deuterium-labeled stable isotope of biotin (Vitamin B7), serves as a powerful probe in these studies. This technical guide provides an in-depth overview of the function and application of this compound in metabolic research, with a particular focus on its utility as a tracer for fatty acid synthesis and as an internal standard for quantitative analysis. This document details experimental protocols, data presentation, and the visualization of relevant metabolic pathways to equip researchers with the knowledge to effectively integrate this compound into their metabolic studies.
Introduction to Biotin and its Role in Metabolism
Biotin is a water-soluble B vitamin that acts as an essential cofactor for five mammalian carboxylase enzymes. These enzymes play a critical role in key metabolic processes, including gluconeogenesis, amino acid catabolism, and fatty acid synthesis.[1][2][3] The covalent attachment of biotin to these enzymes, a process known as biotinylation, is crucial for their catalytic activity.[3] Given its central role in metabolism, the study of biotin and its dynamics is vital for understanding metabolic homeostasis and the pathophysiology of various diseases.
This compound: A Stable Isotope Tracer for Metabolic Studies
This compound is a synthetic form of biotin where two hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling does not significantly alter the biochemical properties of the molecule, allowing it to be processed by cells in the same manner as endogenous biotin.[4] However, the increased mass of this compound allows it to be distinguished from the naturally occurring form by mass spectrometry (MS). This property makes this compound an ideal tool for two primary applications in metabolic research:
-
Metabolic Tracer: By introducing this compound into a biological system, researchers can track its incorporation into downstream metabolites and measure the rate of specific metabolic pathways.
-
Internal Standard: In quantitative metabolomics, this compound can be added to samples at a known concentration to serve as an internal standard for the accurate quantification of endogenous biotin.
Application of this compound in Tracing Fatty Acid Synthesis
One of the key applications of this compound is in the study of de novo fatty acid synthesis. Biotin is a cofactor for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in this pathway: the carboxylation of acetyl-CoA to malonyl-CoA. By supplying cells with this compound, the activity of ACC and the subsequent flux through the fatty acid synthesis pathway can be investigated.
Experimental Workflow for Tracing Fatty Acid Synthesis
The following workflow outlines a general procedure for using this compound as a tracer to study fatty acid synthesis in cultured mammalian cells.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Analysis of intracellular metabolites by liquid chromatography-mass spectrometry (LC-MS). [bio-protocol.org]
An In-depth Technical Guide on the Core Principles of Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard in Quantitative Analysis
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the gold standard, especially for mass spectrometry-based quantitative assays.[1][2]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[3] This subtle modification imparts a higher mass, allowing them to be distinguished from the analyte of interest by a mass spectrometer, while their chemical properties remain nearly identical.[3] This guide delves into the core principles of using deuterated standards, providing a comprehensive resource on their application, the associated experimental protocols, and the interpretation of the resulting data.
Core Principles of Deuterated Internal Standards
The foundational principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known amount of the deuterated standard into the sample at the earliest stage of preparation, it experiences the same procedural variations as the target analyte.
Key Advantages:
-
Correction for Variability: Deuterated internal standards correct for variability introduced during extraction, handling, and injection. Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.
-
Mitigation of Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's ion source, leading to inaccurate results. Since the deuterated standard ideally co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency due to their structural identity.
-
Enhanced Method Robustness: The use of deuterated standards makes analytical methods less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data.
Caption: Logical relationship of key considerations for selecting a deuterated standard.
Quantitative Data and Performance
The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.
| Internal Standard Type | Typical Precision (%CV) | Accuracy (%Bias) | Co-elution with Analyte | Compensation for Matrix Effects |
| Deuterated Standard | < 5% | ± 5% | Excellent/Near Perfect | High |
| Structural Analog | 5-15% | ± 15% | Variable | Partial |
| No Internal Standard | > 15% | > ± 20% | N/A | None |
Table 1: Comparative Performance of Internal Standard Types.
| Parameter | Specification | Rationale |
| Isotopic Purity | > 98% | To minimize interference from the unlabeled analyte. |
| Chemical Purity | > 98% | To avoid interference from other impurities. |
| Mass Shift | ≥ 3 Da | To prevent isotopic crosstalk and ensure clear mass spectrometric distinction. |
Table 2: General Specifications for High-Quality Deuterated Internal Standards.
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated standards. Below are representative protocols for sample preparation in a bioanalytical context.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a common method for the extraction of small molecules from plasma.
-
To 100 µL of a plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to extract analytes from an aqueous matrix into an immiscible organic solvent, often providing a cleaner extract than protein precipitation.
-
To 500 µL of a urine sample, add 50 µL of the deuterated internal standard working solution and 50 µL of a pH-adjusting buffer.
-
Vortex briefly to mix.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
dot code block:
Caption: Experimental workflow for protein precipitation.
Applications in Drug Development
Deuterated compounds play a crucial role throughout the drug discovery and development pipeline.
-
Drug Metabolism and Pharmacokinetics (DMPK): Deuterated standards are essential for the accurate quantification of parent drugs and their metabolites in biological matrices during DMPK studies. This allows for the precise determination of pharmacokinetic parameters such as half-life, bioavailability, and clearance.
-
Metabolite Identification: By administering a mixture of a deuterated and non-deuterated drug, researchers can easily identify drug-related metabolites in mass spectrometry data by looking for characteristic isotopic doublets.
-
Impurity Profiling: Deuterated analogs of impurities can be synthesized and used as standards for the accurate quantification of process-related impurities and degradation products in the drug substance and final product.
-
Deuterated Drugs: In some cases, replacing hydrogen with deuterium at a site of metabolic attack can slow down the rate of drug metabolism, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, particularly for applications demanding the highest levels of accuracy, precision, and robustness. By closely mimicking the behavior of the target analyte, they effectively compensate for a wide range of analytical variabilities, from sample preparation to instrument response. A thorough understanding of the core principles outlined in this guide, including careful selection of the standard and validation of the analytical method, is essential for their successful implementation in research and regulated environments.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Biotin using Biotin-d2-1 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7) is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes essential for various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Accurate quantification of biotin in biological matrices is vital in nutritional research, clinical diagnostics, and drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. Biotin-d2-1, a deuterated analog of biotin, serves as an excellent internal standard due to its chemical and physical similarity to the analyte.
These application notes provide a comprehensive overview and detailed protocols for the quantification of biotin in biological samples using this compound as an internal standard with LC-MS/MS.
Principle of Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry is a gold-standard quantitative technique. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the earliest stage of the analytical workflow. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. As it behaves identically to the endogenous analyte during extraction, chromatography, and ionization, it effectively normalizes for any sample loss or signal variation. The concentration of the analyte is then determined by the ratio of the mass spectrometric response of the analyte to that of the internal standard.
Figure 1: Workflow for Biotin Quantification using an Internal Standard.
Experimental Protocols
Protocol 1: Quantification of Biotin in Human Serum/Plasma
This protocol is adapted from a method utilizing solid-phase extraction (SPE) for sample clean-up, which is ideal for complex biological matrices like serum and plasma.
1. Materials and Reagents
-
Biotin standard
-
This compound (Internal Standard, IS)
-
Human serum/plasma (or other biological fluid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (LC-MS grade)
-
SPE cartridges (e.g., EVOLUTE® EXPRESS ABN)
2. Preparation of Standards and Internal Standard
-
Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in a suitable solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 25 - 1000 pg/mL).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Internal Standard Working Solution (e.g., 250 pg/mL): Dilute the IS stock solution to the desired concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of serum or plasma, add a specific volume of the this compound working solution (e.g., 20 µL of 250 pg/mL).[1]
-
Add 200 µL of 1% aqueous formic acid and vortex to mix.[1]
-
Condition the SPE plate wells with 500 µL of methanol.[1]
-
Equilibrate the SPE plate wells with 500 µL of 1% aqueous formic acid.[1]
-
Load the 400 µL of the pre-treated sample into the wells.[1]
-
Wash the wells with 500 µL of water to remove interferences.
-
Perform a second wash with 500 µL of 95:5 water:methanol.
-
Elute the analyte and internal standard with 200 µL of 0.1% ammonium hydroxide in 90:10 water:methanol.
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of 90:10 water:acetonitrile for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Illustrative)
-
LC Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of biotin from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Biotin: Q1: 245.1 m/z -> Q3: 227.1 m/z
-
This compound: Q1: 247.1 m/z -> Q3: 229.1 m/z (Note: Exact mass may vary based on deuteration pattern)
-
References
Application Notes and Protocols for Biotin-d2-1 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-d2-1 is a deuterated analog of biotin, an essential enzyme co-factor.[1][2] In the realm of mass spectrometry, stable isotope labeling is a powerful technique for the accurate quantification of proteins and peptides.[3][4] this compound serves as a stable isotope label, enabling researchers to differentiate and quantify proteins that have been tagged with this "heavy" biotin from their naturally abundant "light" counterparts. This approach is particularly valuable in quantitative proteomics for comparing protein expression levels between different samples.[5] The strong interaction between biotin and streptavidin is leveraged for the efficient enrichment of biotinylated proteins and peptides prior to mass spectrometry analysis.
These application notes provide a detailed protocol for the use of this compound in a typical quantitative proteomics workflow, from cell labeling to mass spectrometry data analysis.
Principle of this compound Labeling for Quantitative Mass Spectrometry
The core principle involves labeling one cell population or protein sample with standard biotin ("light") and another with this compound ("heavy"). The two samples are then combined and processed for mass spectrometry. Due to the mass difference imparted by the deuterium atoms in this compound, peptides originating from the "heavy"-labeled sample will have a corresponding mass shift in the mass spectrometer compared to their "light" counterparts. The relative peak intensities of the "light" and "heavy" peptide pairs are then used to determine the relative abundance of the protein in the two original samples.
A common application is in proximity-dependent biotinylation techniques like BioID, where a protein of interest is fused to a biotin ligase. This enzyme biotinylates nearby proteins, providing a snapshot of the protein's interaction partners. By using "light" biotin in a control experiment and "heavy" this compound in the experimental condition, researchers can quantify changes in protein proximity.
Experimental Protocols
Protocol 1: In-Cell Protein Labeling using this compound
This protocol outlines the steps for labeling proteins in cultured cells using a commercially available NHS-Biotin-d2-1 ester, which targets primary amines on proteins.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
NHS-Biotin (for "light" labeling)
-
NHS-Biotin-d2-1 (for "heavy" labeling)
-
RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to approximately 80-90% confluency in two separate flasks (one for "light" and one for "heavy" labeling).
-
Labeling:
-
For the "light" sample, wash the cells three times with ice-cold DPBS. Add a solution of NHS-Biotin in DPBS to the cells and incubate.
-
For the "heavy" sample, perform the same washes and add a solution of NHS-Biotin-d2-1 in DPBS.
-
Incubate both flasks for 1 hour at 4°C with gentle agitation.
-
-
Cell Lysis:
-
After incubation, wash the cells three times with ice-cold DPBS to remove excess labeling reagent.
-
Lyse the cells by adding RIPA buffer containing protease inhibitors to each flask.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).
-
-
Sample Pooling:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protocol 2: Enrichment of Biotinylated Proteins and Peptides
This protocol describes the enrichment of biotinylated proteins using streptavidin beads, followed by on-bead digestion to peptides for mass spectrometry analysis.
Materials:
-
Pooled protein lysate from Protocol 1
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5)
-
Wash Buffer 3 (10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate)
-
Digestion Buffer (50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Streptavidin Bead Incubation:
-
Add streptavidin-coated magnetic beads to the pooled protein lysate.
-
Incubate for 4 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.
-
-
Washing:
-
Use a magnetic rack to capture the beads. Remove the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash twice.
-
-
On-Bead Digestion:
-
After the final wash, resuspend the beads in Digestion Buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
After digestion, use a magnetic rack to capture the beads.
-
Collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-pH buffer or a buffer containing acetonitrile to maximize peptide recovery.
-
-
Desalting:
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Protocol 3: Mass Spectrometry Analysis
This protocol provides a general guideline for the analysis of the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried peptide sample
-
LC-MS system (e.g., Orbitrap or Q-TOF mass spectrometer)
-
Mobile Phase A (0.1% formic acid in water)
-
Mobile Phase B (0.1% formic acid in acetonitrile)
Procedure:
-
Sample Resuspension: Resuspend the dried peptide sample in Mobile Phase A.
-
LC Separation:
-
Load the resuspended sample onto a C18 reverse-phase analytical column.
-
Elute the peptides using a gradient of Mobile Phase B. A typical gradient might be from 2% to 40% B over 60-120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans in the Orbitrap or TOF analyzer.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS scans in the ion trap or Orbitrap.
-
Utilize dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
-
Data Presentation
The quantitative data from a this compound labeling experiment can be summarized in tables to clearly present the relative abundance of identified proteins.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |
| P02768 | ALB | LVNEVTEFAK | 1.20E+08 | 2.45E+08 | 2.04 |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 9.80E+07 | 1.02E+08 | 1.04 |
| Q06830 | HSPA8 | IINEPTAAAIAYGLDK | 5.50E+07 | 1.12E+07 | 0.20 |
| P10809 | HSP90AB1 | IGQFGVGFYSAYLVAEK | 7.30E+07 | 7.15E+07 | 0.98 |
Visualization of Experimental Workflow
Caption: Workflow for quantitative proteomics using this compound stable isotope labeling.
Logical Relationship of Quantitative Analysis
Caption: Logic of quantitative analysis using stable isotope labeling with this compound.
References
Quantitative Analysis of Biotin Using Biotin-d2 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential cofactor for five carboxylase enzymes involved in crucial metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] Accurate quantification of biotin in various biological matrices is critical for nutritional assessment, disease diagnosis, and in the development of therapeutics. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for biotin analysis due to its high sensitivity, specificity, and robustness. The use of a stable isotope-labeled internal standard, such as Biotin-d2, is essential to correct for matrix effects and variations in sample preparation and instrument response, ensuring the highest accuracy and precision.
These application notes provide a detailed protocol for the quantitative analysis of biotin in biological samples using LC-MS/MS with Biotin-d2 as an internal standard.
Signaling Pathway and Experimental Workflow
Biotin plays a central role in cellular metabolism through its covalent attachment to carboxylases, a reaction catalyzed by holocarboxylase synthetase (HCS).[1][2][3][4] Beyond its metabolic function, biotin is also involved in the epigenetic regulation of gene expression through the HCS-mediated biotinylation of histones. The following diagram illustrates the key steps in biotin's metabolic pathway and its role in histone modification.
The general workflow for the quantitative analysis of biotin using LC-MS/MS with a deuterated internal standard involves several key steps, from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
Biotin (≥99% purity)
-
Biotin-d2 (isotopic purity ≥98%)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma/serum (for calibration standards and quality controls)
-
Protein precipitation solvent (e.g., methanol, acetonitrile, or zinc sulfate in methanol)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 100 mm × 2.1 mm, 1.7 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of biotin in a suitable solvent (e.g., 0.5% NH₄OH in water) to obtain a final concentration of 1 mg/mL.
-
Biotin-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the biotin stock solution.
-
Working Solutions: Prepare serial dilutions of the biotin stock solution in an appropriate solvent (e.g., water or mobile phase A) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is typically prepared at a fixed concentration.
Sample Preparation (Human Plasma/Serum)
-
Thaw plasma/serum samples at room temperature.
-
Spike 100 µL of each sample, calibration standard, and QC with 10 µL of the Biotin-d2 internal standard working solution.
-
Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of ice-cold protein precipitation solvent (e.g., methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of biotin from matrix components |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | Biotin: m/z 245.1 → 227.1, 97.1 Biotin-d2: m/z 247.1 → 229.1 |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of biotin using a deuterated internal standard. These values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and protocol used.
Table 1: Linearity and Range
| Matrix | Linear Range | Correlation Coefficient (r²) | Reference |
| Infant Milk Formula | 5 - 60 ng/mL | > 0.999 | |
| Nutritional Products | 0.5 - 800 µg/L | > 0.99 | |
| Human Plasma | 0.05 - 2 ng/mL | Not specified |
Table 2: Accuracy and Precision
| Matrix | Concentration | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Infant Milk Formula | Not specified | 103% | 2.5% | |
| Nutritional Products | Not specified | 81.3 - 107.3% | 2.00 - 7.30% (repeatability) 2.50 - 7.70% (reproducibility) | |
| Human Plasma | Not specified | -0.7% to 8.2% (as bias) | < 7.1% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOD | LOQ | Reference |
| Infant Milk Formula | 0.10 ng/mL | 0.31 ng/mL | |
| Nutritional Products | 0.15 µ g/100g | 0.50 µ g/100g | |
| Multivitamin Tablets | 0.02 ng (on-column) | 0.06 ng (on-column) |
Conclusion
The LC-MS/MS method using Biotin-d2 as an internal standard provides a highly sensitive, specific, and reliable approach for the quantitative analysis of biotin in various biological and nutritional matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to establish and validate robust biotin quantification assays in their laboratories. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy of the results, which is paramount for meaningful biological interpretation and decision-making.
References
- 1. Biotinylation is a natural, albeit rare, modification of human histones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel, enigmatic histone modification: biotinylation of histones by holocarboxylase synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Holocarboxylase synthetase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Biotin-d2-1 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-d2-1, a deuterated form of biotin, in pharmacokinetic (PK) studies. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of biotin or biotinylated compounds in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, leading to more robust and reliable data.[1][2][3]
Core Applications of this compound in Pharmacokinetic Studies
This compound serves as an invaluable tool in drug metabolism and pharmacokinetics (DMPK) by enabling precise bioanalysis.[4] Its key applications include:
-
Internal Standard for Bioanalytical Methods: The most common application of this compound is as an internal standard in LC-MS/MS assays to quantify unlabeled biotin or biotin-conjugated molecules.[5] Since this compound has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. This allows for accurate correction of any sample loss or matrix effects, significantly improving the precision and accuracy of the quantitative results.
-
Tracer in Metabolic Studies: Deuterium-labeled compounds like this compound can be used as tracers to investigate the metabolic fate of biotin or biotinylated drugs in vivo. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile without interfering with the endogenous levels of the unlabeled compound.
Experimental Protocols
The following protocols provide a detailed methodology for a representative pharmacokinetic study involving the quantification of a target analyte (e.g., a biotinylated therapeutic) in plasma using this compound as an internal standard.
I. In-Life Phase: Animal Dosing and Sample Collection
This protocol is based on common practices in preclinical pharmacokinetic studies.
Objective: To determine the pharmacokinetic profile of a biotinylated compound in a relevant animal model (e.g., rats).
Materials:
-
Test compound (biotinylated therapeutic)
-
Vehicle for dosing (e.g., saline, PBS)
-
This compound (for preparation of analytical standards)
-
Male Sprague-Dawley rats (or other appropriate species)
-
Dosing syringes and needles
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Prepare a dosing solution of the test compound in the appropriate vehicle.
-
Administer a single intravenous (IV) or oral (PO) dose of the test compound to the rats. A typical dose might range from 1 to 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points:
-
Pre-dose (0 h)
-
Post-dose: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h.
-
-
Place the collected blood into K2-EDTA tubes and gently invert to mix.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C and 2000 x g for 15 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
II. Bioanalytical Phase: LC-MS/MS Quantification
This protocol outlines a general procedure for the quantification of an analyte in plasma using this compound as an internal standard.
Objective: To accurately measure the concentration of the test compound in plasma samples.
Materials:
-
Plasma samples from the in-life phase
-
This compound (as internal standard)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reversed-phase column)
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the test compound and this compound in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare calibration standards by spiking known concentrations of the test compound into blank plasma.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile containing a fixed concentration of this compound).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the precursor ion (Q1) and a specific product ion (Q3) for the unlabeled test compound.
-
This compound (IS): Determine the precursor ion (Q1) and a specific product ion (Q3) for this compound. For this compound itself, a common transition is m/z 247.1 -> 229.1. For unlabeled Biotin, it is m/z 245.1 -> 227.1.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The following tables present representative pharmacokinetic data for biotin, which can be used as a reference when designing and interpreting studies involving biotin or biotinylated compounds.
Table 1: Pharmacokinetic Parameters of Biotin in Pigs following Intravenous Administration.
| Parameter | Value (Mean ± SD) |
| Dose | Physiologic amount of [14C]biotin |
| Half-life (Phase 1) | 0.11 ± 0.07 h |
| Half-life (Phase 2) | 1.43 ± 0.42 h |
| Half-life (Phase 3) | 22 ± 4 h |
| Primary Accumulation | Liver, Kidney, Muscle |
This study utilized a three-compartment model to fit the disappearance curves of biotin from plasma.
Table 2: Pharmacokinetic Parameters of Biotin in Healthy Humans following Oral Administration.
| Parameter | 5 mg Dose | 10 mg Dose | 20 mg Dose |
| Cmax (ng/mL) | 41 (10–73) | 91 (53–141) | 184 (80–355) |
| Tmax (h) | < 1 | < 1 | < 1 |
| Effective Half-life (h) | - | - | ~15 |
Cmax and Tmax values are presented as median (minimum-maximum). The effective half-life was determined from a population pharmacokinetic model.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the overall workflow for a typical pharmacokinetic study utilizing this compound as an internal standard.
Caption: Workflow of a pharmacokinetic study using this compound.
Logical Relationship of Internal Standard in Bioanalysis
This diagram illustrates the principle of using a stable isotope-labeled internal standard like this compound to ensure accurate quantification.
Caption: Role of this compound as an internal standard for quantification.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Effects of Biotin in Animals | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of biotin given orally to humans in pharmacologic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Biotin-d2-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-d2-1, the deuterium-labeled form of Biotin (Vitamin B7), is a crucial tool in various research applications, particularly in mass spectrometry-based assays where it serves as an internal standard for the accurate quantification of biotin.[1][2] Proper preparation of stock solutions is the first critical step to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Biotin is an essential enzyme co-factor involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[3][4][5] Its deuterated analog, this compound, allows for precise differentiation from the endogenous, unlabeled biotin in biological samples, a technique widely used in pharmacokinetic and metabolic studies.
Product Information
| Property | Value | Reference |
| Synonyms | Vitamin B7-d2-1, Vitamin H-d2-1, D-Biotin-d2-1 | |
| CAS Number | 1217481-41-8 | |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | |
| Molecular Weight | 246.32 g/mol | |
| Appearance | White to off-white solid/powder |
Solubility and Recommended Solvents
The solubility of this compound is a critical factor in the preparation of stock solutions. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for achieving high-concentration stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (405.98 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility. |
| Ethanol | Soluble | |
| Water | Soluble upon heating | Unlabeled biotin is slightly soluble in water (0.2 mg/mL) and very soluble in hot water. |
| Dilute Alkali | Soluble | Unlabeled biotin is very soluble in dilute alkali solutions. |
| 2M NH₄OH | 50 mg/mL (for unlabeled Biotin) |
For most applications requiring a high-concentration initial stock, DMSO is the solvent of choice. For applications where DMSO may interfere with downstream biological assays, alternative solvents can be considered, though they may not achieve the same high concentration.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.46 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Verification: Visually inspect the solution to ensure there are no undissolved particles.
The following table provides the required mass of this compound for different volumes of a 10 mM stock solution.
| Desired Volume | Mass of this compound to Weigh |
| 1 mL | 2.46 mg |
| 5 mL | 12.3 mg |
| 10 mL | 24.6 mg |
Preparation of Aqueous Working Solutions
For many biological applications, the final concentration of DMSO must be minimized. This requires diluting the high-concentration DMSO stock solution into an aqueous buffer.
Materials:
-
10 mM this compound in DMSO (from Protocol 4.1)
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Dilution: Determine the required volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Dilution: Add the calculated volume of the DMSO stock solution to the aqueous buffer. It is recommended to add the DMSO stock dropwise while vortexing the buffer to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <0.5%).
Storage and Stability
Proper storage is essential to maintain the integrity of this compound stock solutions.
| Form | Storage Temperature | Stability Period |
| Solid Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
-
Light Protection: Store solutions in amber-colored vials or in the dark to protect from light, although biotin is generally considered photostable in its dry form.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7, is a water-soluble vitamin that plays a crucial role in a wide range of metabolic processes. Accurate quantification of biotin in biological matrices is essential for clinical diagnostics, nutritional monitoring, and in the development of therapeutics where high doses of biotin may be administered.[1][2] High concentrations of biotin can interfere with common streptavidin-biotin-based immunoassays, potentially leading to misdiagnosis of various conditions.[1][2]
This document provides a detailed protocol for the quantification of biotin in biological samples, such as plasma and serum, using a stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, overcoming the limitations of traditional immunoassays.[3] The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled biotin, is critical for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.
Principle of the Assay
The stable isotope dilution (SID) LC-MS/MS assay relies on the addition of a known amount of an isotopically labeled version of the analyte (biotin) to the sample at the beginning of the sample preparation process. This internal standard is chemically identical to the endogenous biotin but has a different mass due to the incorporation of stable isotopes (e.g., ²H or ¹³C).
During sample extraction, cleanup, and LC-MS/MS analysis, the analyte and the internal standard behave almost identically. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the signal from the endogenous biotin to the signal from the isotopically labeled internal standard, an accurate quantification of the biotin concentration in the original sample can be achieved.
Experimental Workflow
The overall experimental workflow for the stable isotope dilution assay of biotin is depicted below.
References
Application Notes and Protocols for Biotin-d2-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin essential for a variety of metabolic processes in all living cells. It acts as a covalently bound cofactor for five mammalian carboxylases involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] Beyond its classic role as a coenzyme, biotin also plays a significant part in regulating gene expression and cell signaling.[2][3]
Biotin-d2-1 is a stable isotope-labeled version of biotin where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool in cell culture experiments, primarily for two applications: as an internal standard for the accurate quantification of biotin and as a tracer to study metabolic pathways.[4][5] These applications are critical in understanding cellular metabolism, drug development, and disease research.
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, tailored for researchers, scientists, and drug development professionals.
Key Applications
This compound serves as an invaluable tool in a range of cell culture applications:
-
Quantitative Analysis of Biotin: As an internal standard in mass spectrometry (LC-MS/MS), this compound allows for the precise and accurate measurement of endogenous biotin levels in cell lysates and culture media. This is crucial for studying biotin uptake, metabolism, and homeostasis in various cell types, including cancer cells which often exhibit altered metabolic dependencies.
-
Metabolic Flux Analysis: By tracing the metabolic fate of the deuterated label, researchers can elucidate the activity of biotin-dependent pathways. This includes monitoring fatty acid synthesis, amino acid catabolism, and the tricarboxylic acid (TCA) cycle.
-
Protein Turnover Studies: While less common, stable isotope-labeled biomolecules can be used to study the turnover rates of proteins to which they are incorporated or attached.
-
Drug Development: Understanding how drugs affect biotin metabolism and signaling can be crucial. This compound can be used to assess the impact of therapeutic compounds on biotin-dependent pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄D₂N₂O₃S | |
| Molecular Weight | 246.32 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO |
Table 2: Example LC-MS/MS Parameters for Biotin and Biotin-d2 Quantification
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 100 mm × 2.1 mm; 1.7 µm) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Acetonitrile or Methanol | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5-40 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| MRM Transition (Biotin) | m/z 245.1 → 227.1, 166.1 | |
| MRM Transition (Biotin-d2) | m/z 247.1 → 229.1, 168.1 | N/A |
Note: MRM transitions for Biotin-d2 are predicted based on a +2 Da shift from biotin and may require optimization.
Table 3: Effect of Biotin Supplementation on Gene Expression in Human Peripheral Blood Mononuclear Cells
| Gene | Fold Change (Biotin Supplemented vs. Control) | Reference |
| Interferon-gamma (IFN-γ) | +4.3 | |
| Interleukin-1beta (IL-1β) | +5.6 | |
| 3-Methylcrotonyl-CoA Carboxylase | +8.9 | |
| Interleukin-4 (IL-4) | -6.8 |
This table summarizes data from a study where healthy adults were supplemented with biotin. While not a direct cell culture experiment with this compound, it highlights biotin's impact on gene expression, a process that can be investigated using stable isotope tracers.
Experimental Protocols
Protocol 1: Quantification of Intracellular Biotin using this compound as an Internal Standard
This protocol describes the use of this compound to accurately quantify the concentration of endogenous biotin in cultured cells using LC-MS/MS.
Materials:
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Acetonitrile, ice-cold
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the culture dish by adding an appropriate volume of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Sample Preparation:
-
To a known amount of protein lysate (e.g., 100 µg), add a known amount of this compound internal standard (e.g., 10 ng). The optimal amount of internal standard should be determined empirically.
-
Add three volumes of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to an LC-MS vial.
-
Analyze the sample using an LC-MS/MS system with optimized parameters for biotin and this compound detection (refer to Table 2 for starting points).
-
-
Data Analysis:
-
Quantify the peak areas for both biotin and this compound.
-
Calculate the concentration of biotin in the sample by comparing the peak area ratio of biotin to this compound against a standard curve.
-
Protocol 2: Metabolic Labeling with this compound to Trace Fatty Acid Synthesis
This protocol outlines a method to trace the incorporation of biotin into the fatty acid synthesis pathway.
Materials:
-
Adipocyte cell line (e.g., 3T3-L1)
-
Biotin-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Reagents for fatty acid extraction (e.g., hexane/isopropanol mixture)
-
GC-MS or LC-MS system for fatty acid analysis
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
-
Biotin Starvation (Optional): To enhance the uptake and incorporation of the tracer, culture the cells in a biotin-free medium supplemented with dFBS for 24-48 hours prior to the experiment.
-
Metabolic Labeling:
-
Replace the culture medium with fresh biotin-free medium containing a known concentration of this compound (e.g., 10-100 nM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Extract total lipids from the cells using a suitable solvent system (e.g., Folch method).
-
-
Fatty Acid Analysis:
-
Saponify the extracted lipids to release fatty acids.
-
Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis or analyze directly by LC-MS.
-
Analyze the samples to determine the isotopic enrichment in newly synthesized fatty acids.
-
-
Data Analysis:
-
Calculate the rate of fatty acid synthesis based on the incorporation of the deuterium label over time.
-
Visualizations
Caption: General experimental workflow for using this compound in cell culture.
References
- 1. Biotin Regulates the Expression of Holocarboxylase Synthetase in the miR-539 Pathway in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin supplementation increases expression of genes encoding interferon-gamma, interleukin-1beta, and 3-methylcrotonyl-CoA carboxylase, and decreases expression of the gene encoding interleukin-4 in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression by biotin (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clusters of biotin-responsive genes in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Tracing Biotin Metabolism In Vivo Using Biotin-d2-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7) is a crucial water-soluble vitamin that acts as a cofactor for five essential carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[1][2][3] Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of biotin is vital for nutritional science, diagnosing metabolic disorders, and for the development of biotin-related therapeutics and drug delivery systems. Stable isotope-labeled biotin, such as Biotin-d2-1, serves as a powerful tool for tracing the metabolic fate of biotin in vivo without the complexities of radioactive tracers.[4] This document provides detailed application notes and experimental protocols for utilizing this compound to study biotin metabolism in animal models.
This compound is a deuterated form of biotin, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling allows for the differentiation of exogenously administered biotin from the endogenous pool using mass spectrometry (MS).[4] The primary applications of this compound in metabolic research include its use as a tracer to elucidate metabolic pathways and as an internal standard for the accurate quantification of biotin and its metabolites in biological samples.
Key Metabolic Pathways of Biotin
The in vivo metabolism of biotin primarily involves two main pathways:
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β-oxidation of the valeric acid side chain: This process leads to the formation of metabolites such as bisnorbiotin and tetranorbiotin.
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Oxidation of the sulfur atom: This results in the formation of biotin sulfoxide.
These metabolites, along with unmetabolized biotin, are primarily excreted in the urine and feces.
Quantitative Data Presentation
The following tables present representative data from in vivo biotin tracing studies. Note: As publicly available quantitative data for this compound is limited, the following tables are illustrative examples based on studies using other isotopically labeled forms of biotin (e.g., [14C]biotin) to demonstrate the expected data structure.
Table 1: Pharmacokinetic Parameters of Labeled Biotin in Plasma Following a Single Intravenous Dose
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Cmax | 150 ± 25 | ng/mL |
| Tmax | 0.1 ± 0.05 | hours |
| AUC(0-t) | 350 ± 50 | ng*h/mL |
| Half-life (t1/2) | 2.0 ± 0.5 | hours |
| Clearance (CL) | 0.5 ± 0.1 | L/h/kg |
| Volume of Distribution (Vd) | 1.2 ± 0.3 | L/kg |
Table 2: Tissue Distribution of Labeled Biotin 2 Hours Post-Administration
| Tissue | Concentration (ng/g tissue) (Mean ± SD) |
|---|---|
| Liver | 850 ± 120 |
| Kidney | 1200 ± 200 |
| Brain | 50 ± 15 |
| Heart | 150 ± 30 |
| Muscle | 100 ± 25 |
| Adipose | 75 ± 20 |
Table 3: Cumulative Excretion of Labeled Biotin and its Metabolites in Urine and Feces over 48 Hours
| Analyte | % of Administered Dose (Mean ± SD) |
|---|---|
| Urine | |
| Unchanged Biotin | 45 ± 8 |
| Bisnorbiotin | 25 ± 5 |
| Biotin Sulfoxide | 10 ± 3 |
| Feces | |
| Unchanged Biotin | 15 ± 4 |
| Total Recovery | 95 ± 7 |
Experimental Protocols
The following are detailed protocols for conducting in vivo metabolic studies using this compound in rodent models.
Protocol 1: Preparation and Administration of this compound
1.1. Oral Administration (Gavage)
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle. For oral administration, a solution of 18:1:1 saline:Kolliphor EL:DMSO can be used to a concentration of 2.5 mg/mL.
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Alternatively, for administration in drinking water, dissolve 100 mg of this compound in a mixture of 294 mL of water and 6 mL of DMSO. Heat the solution to 95°C for 20 minutes to ensure complete dissolution, then cool to room temperature before providing it to the animals.
-
-
Dosing:
-
For oral gavage, a typical dose for a mouse is 200 µL, resulting in a final dose of approximately 24 mg/kg.
-
Acclimatize the animals to handling and the gavage procedure for several days before the experiment to minimize stress.
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Administer the this compound solution carefully using a ball-tipped gavage needle to avoid injury.
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1.2. Intraperitoneal (IP) Injection
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline or phosphate-buffered saline (PBS) to the desired concentration. Gentle warming may be required to aid dissolution.
-
-
Dosing:
-
The maximum recommended injection volume for a mouse is 10 ml/kg. For a 25-gram mouse, the maximum volume would be 0.25 ml.
-
Restrain the mouse and locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle at a 30-40° angle and aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
1.3. Intravenous (IV) Injection
-
Preparation of Dosing Solution:
-
Dissolve this compound in a sterile, isotonic solution suitable for intravenous injection (e.g., 0.9% saline).
-
-
Dosing:
-
For mice, the lateral tail vein is the most common site for IV injection.
-
Warm the tail to dilate the veins.
-
Use a small gauge needle (e.g., 27-30G) to slowly inject the solution.
-
Protocol 2: Sample Collection and Preparation
2.1. Blood Collection
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
2.2. Urine and Feces Collection
-
House animals in metabolic cages to allow for the separate collection of urine and feces.
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Collect samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Store samples at -80°C until processing.
2.3. Tissue Collection
-
At the end of the study, euthanize the animals using an approved method.
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Perfuse the circulatory system with ice-cold saline to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., liver, kidney, brain, heart, muscle, adipose tissue), rinse with cold saline, blot dry, and weigh.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until homogenization.
2.4. Sample Preparation for LC-MS/MS Analysis
-
Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., Biotin-d4) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Tissues:
-
Homogenize the frozen tissue in 4 volumes of ice-cold PBS.
-
Take an aliquot of the homogenate and proceed with protein precipitation as described for plasma.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
Dilute the urine (e.g., 1:10) with the initial mobile phase containing the internal standard.
-
-
Feces:
-
Homogenize fecal samples in water.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separating biotin and its metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for biotin analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its deuterated metabolites need to be determined by direct infusion of standards. For example:
-
This compound: [M+H]+ → fragment ion(s)
-
Bisnorbiotin-d2: [M+H]+ → fragment ion(s)
-
Biotin-d2-sulfoxide: [M+H]+ → fragment ion(s)
-
Internal Standard (e.g., Biotin-d4): [M+H]+ → fragment ion(s)
-
Conclusion
The use of this compound as a stable isotope tracer provides a robust and reliable method for investigating the in vivo metabolism of biotin. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to design and execute pharmacokinetic and metabolic studies in animal models. The ability to accurately quantify this compound and its deuterated metabolites using LC-MS/MS will facilitate a deeper understanding of biotin homeostasis in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clearance and metabolism of biotin administered intravenously to pigs in tracer and physiologic amounts is much more rapid than previously appreciated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic deuteration of SCID mice using the water-isotopologue deuterium oxide (D2O) inhibits tumor growth in an orthotopic bioluminescent model of human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, in the rat, of biotin injected intraperitoneally as the avidin-biotin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Biotin in Human Serum Using LC-MS/MS with a Biotin-d2 Internal Standard
Abstract
This application note details a robust and sensitive method for the quantification of biotin (Vitamin B7) in human serum samples. The protocol employs a streamlined sample preparation procedure using solid-phase extraction (SPE) with Biotin-d2 as a stable isotope-labeled internal standard (IS) for accurate quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals requiring reliable biotin analysis for clinical research and nutritional assessment.
Introduction
Biotin is a water-soluble B vitamin that acts as an essential cofactor for several carboxylases involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1]. Accurate measurement of biotin levels in biological matrices like serum is crucial for diagnosing deficiencies and for various research applications. The use of a stable isotope-labeled internal standard, such as Biotin-d2, is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision in LC-MS/MS-based quantification[2][3]. This document provides a detailed protocol for sample preparation and analysis of biotin in human serum.
Experimental Workflow
The overall experimental workflow for the sample preparation of biotin from human serum is depicted below.
Caption: Sample preparation workflow for biotin analysis.
Materials and Reagents
-
Biotin (≥99% purity)
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Biotin-d2 (≥98% isotopic purity)
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Formic acid (LC-MS grade)
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Ammonium hydroxide (LC-MS grade)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Ultrapure water
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Human serum (pooled, mixed gender)
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EVOLUTE® EXPRESS ABN 96-well SPE plate (10 mg) or equivalent
Equipment
-
Vortex mixer
-
Centrifuge
-
96-well plate evaporator (e.g., Biotage® SPE Dry)
-
LC-MS/MS system (e.g., Agilent 6460 triple quadrupole tandem mass spectrometer)
-
Analytical balance
Detailed Experimental Protocol
This protocol is adapted from established methods for the extraction of biotin from serum.
Preparation of Stock and Working Solutions
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Biotin Stock Solution (1 mg/mL): Accurately weigh and dissolve biotin in methanol to prepare a 1 mg/mL stock solution.
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Biotin-d2 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Biotin-d2 in methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare working solutions for calibration standards and the internal standard by diluting the stock solutions with an appropriate solvent (e.g., 50:50 methanol/water). A suggested concentration for the IS working solution is 250 pg/mL.
Sample Pre-treatment
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Pipette 200 µL of human serum into a microcentrifuge tube or a well of a 96-well plate.
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Add the Biotin-d2 internal standard to each sample to achieve a final concentration of 250 pg/mL.
-
Add 200 µL of 1% formic acid in water to each sample.
-
Vortex the samples thoroughly to ensure complete mixing and protein precipitation.
Solid-Phase Extraction (SPE)
This procedure utilizes an EVOLUTE® EXPRESS ABN 96-well plate. Note that conditioning and equilibration steps are often not required for this type of SPE plate.
-
Sample Loading: Load the entire 400 µL of the pre-treated serum sample onto the SPE plate.
-
Wash 1: Elute interferences by adding 500 µL of water to each well.
-
Wash 2: Further elute interferences by adding 500 µL of 95:5 (v/v) water/methanol.
-
Elution: Elute the analyte (biotin) and the internal standard by adding 200 µL of 0.1% ammonium hydroxide in 90:10 (v/v) water/methanol.
Post-Elution Processing
-
Evaporation: Place the collection plate in an evaporator and dry the eluate at 40°C under a stream of nitrogen or air.
-
Reconstitution: Reconstitute the dried extract in 200 µL of 90:10 (v/v) water/acetonitrile. This serves as the final sample for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted samples are then analyzed using a suitable LC-MS/MS system. The specific parameters for the liquid chromatography and mass spectrometry should be optimized for the specific instrumentation being used.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published methods for biotin analysis.
| Parameter | Method | Sample Matrix | Value | Reference |
| Recovery | LC-MS with derivatization | Tablets | >70% | |
| LC-MS/MS | Nutritional Products | 81.3 - 107.3% | ||
| Limit of Detection (LOD) | HPLC-UV with derivatization | Tablets | 0.6 ng/injection | |
| LC-MS with derivatization | Tablets | 0.025 ng/injection | ||
| LC-MS/MS | Nutritional Products | 0.15 - 4.20 µ g/100g | ||
| Limit of Quantification (LOQ) | LC-MS/MS | Nutritional Products | 0.5 - 14.0 µ g/100g | |
| LC-MS/MS | Vitamin B Supplements | 1 ng/mL | ||
| Linearity Range | UHPLC-MS/MS | Plasma | 0.05 - 2 ng/mL | |
| HPLC-UV with derivatization | Tablets | 0.001 - 0.2 µ g/injection | ||
| LC-MS with derivatization | Tablets | 0.6 - 6 ng/injection | ||
| Precision (RSD) | LC-MS/MS | Nutritional Products | 2.00 - 7.30% (repeatability) | |
| UHPLC-MS/MS | Plasma | <7.1% (intra- and inter-day) |
Conclusion
The described sample preparation protocol using solid-phase extraction with a Biotin-d2 internal standard provides a reliable and high-throughput method for the quantification of biotin in human serum. The use of a deuterated internal standard is essential for achieving the accuracy and precision required for clinical and research applications. The quantitative data from various studies demonstrate the sensitivity and robustness of LC-MS/MS-based methods for biotin analysis. This application note serves as a comprehensive guide for laboratories aiming to implement accurate biotin quantification.
References
Application Note: Quantitative Analysis of Biotin-d2-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin (Vitamin B7) is a crucial water-soluble vitamin that acts as a cofactor for carboxylase enzymes involved in key metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1] Stable isotope-labeled biotin, such as Biotin-d2-1, serves as an excellent internal standard for the accurate quantification of endogenous biotin in various biological matrices.[2] Furthermore, the direct detection of deuterated biotin is valuable in metabolic studies, pharmacokinetic assessments, and as a tracer to investigate biotin metabolism and its role in cellular processes. This application note provides a detailed protocol for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the detection of this compound. The stable isotope label provides a distinct mass shift, allowing for clear differentiation from endogenous, unlabeled biotin. The general workflow involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent detection by the mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
Experimental Workflow
The overall experimental process for the quantification of this compound is depicted in the following workflow diagram.
Caption: General experimental workflow for this compound quantification.
Protocol: Quantification of this compound in Human Plasma
This protocol details the steps for the extraction and quantification of this compound from human plasma samples.
1. Materials and Reagents
-
This compound (analyte)
-
Biotin-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium fluoride (LC-MS grade)
-
Ultrapure water
-
Human plasma (control)
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Biotin-d4 in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the Biotin-d4 primary stock solution with methanol to a final concentration of 250 pg/mL.[2]
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
To 180 µL of plasma, add 20 µL of the internal standard working solution (Biotin-d4).[1]
-
Vortex for 2 minutes.
-
Add 600 µL of cold methanol (1:3 ratio) to precipitate proteins.[1]
-
Vortex for another 2 minutes.
-
Centrifuge the samples at 9,392 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 1 mM ammonium fluoride in water or 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| SRM Transitions | See Table 2 |
Table 1: Liquid Chromatography and Mass Spectrometry Parameters.
5. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard (Biotin-d4) against the concentration of the working standards.
-
The concentration of this compound in the plasma samples is determined from the calibration curve.
Quantitative Data and Method Performance
The performance of LC-MS/MS methods for biotin analysis is characterized by high sensitivity and a wide dynamic range. The following table summarizes typical performance characteristics, which can be expected for a well-optimized this compound assay.
| Parameter | Typical Value | Reference |
| Method Detection Limit (MDL) | 0.15 - 4.20 µ g/100g | |
| Limit of Quantification (LOQ) | 0.5 - 14.0 µ g/100g | |
| Recovery | 81.3 - 107.3% | |
| Repeatability (RSD) | 2.00 - 7.30% | |
| Reproducibility (RSD) | 2.50 - 7.70% |
Table 2: Typical Method Performance Characteristics for Biotin Analysis.
Mass Spectrometry Fragmentation
Understanding the fragmentation of biotin is key to developing a robust SRM method. Upon collision-induced dissociation, biotin and its deuterated analogs yield characteristic fragment ions.
References
Troubleshooting & Optimization
Biotin-d2-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Biotin-d2-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of biotin (Vitamin B7), where two hydrogen atoms on the pentanoic acid side chain have been replaced with deuterium.[1] It is commonly used as an internal standard for the quantification of biotin in mass spectrometry-based assays, such as GC-MS or LC-MS.[1] Like biotin, it can also be used in various biotechnological applications, including immunoassays, affinity purification, and protein-protein interaction studies.
Q2: What are the primary solvents for dissolving this compound?
This compound, similar to biotin, has limited solubility in neutral aqueous solutions. The most common and effective solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and dilute alkaline solutions (e.g., solutions adjusted with NaOH).[2][3] It is also soluble in ethanol and becomes more soluble in water with heating.[4]
Q3: At what concentration can I dissolve this compound in DMSO?
This compound is highly soluble in DMSO, with concentrations of at least 100 mg/mL being achievable.
Q4: How should I store my this compound stock solution?
Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be stored at -20°C for up to one month or -80°C for up to six months.
Q5: Can the solvent I use to dissolve this compound affect my experiment?
Yes, the solvent can have a significant impact on downstream applications. For instance, while DMSO is an excellent solvent for biotin, it can have off-target effects in cell-based assays, even at low concentrations. It is crucial to determine the tolerance of your specific experimental system to the chosen solvent. In many cell culture applications, the final concentration of DMSO should be kept low, often below 0.1% or even 0.05%.
Solubility Data
The solubility of this compound is comparable to that of unlabeled biotin. The following table summarizes the solubility of biotin in various common laboratory solvents.
| Solvent | Solubility | Temperature | Notes |
| DMSO | ≥ 100 mg/mL (405.98 mM) | Room Temperature | Fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. |
| Water (neutral pH) | 0.22 mg/mL (0.9 mM) | 25°C | Solubility is poor at neutral pH. |
| Hot Water | More soluble than in cold water | Elevated | Heating increases solubility in aqueous solutions. |
| Dilute Alkaline Solutions (e.g., 0.1 M NaOH, pH >7.5) | Highly soluble | Room Temperature | The salt form of biotin is very soluble in water. |
| Ethanol | ~0.8 mg/mL | 25°C | Moderately soluble. |
| Dimethylformamide (DMF) | Soluble | Room Temperature | Another organic solvent option. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is suitable for most applications where the final concentration of DMSO in the assay is not a concern.
Materials:
-
This compound powder
-
Anhydrous DMSO
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Stock Solution in an Alkaline Buffer
This protocol is recommended for applications sensitive to organic solvents, such as cell culture experiments.
Materials:
-
This compound powder
-
1N NaOH
-
Phosphate-Buffered Saline (PBS) or other desired buffer
-
Sterile, deionized water
Procedure:
-
Weigh 2.44 mg of this compound and transfer it to a 15 mL sterile centrifuge tube to prepare a 1 mM stock solution.
-
Add 9 mL of your desired buffer (e.g., PBS). The this compound will not fully dissolve at this stage.
-
Add 1N NaOH dropwise while vortexing until the this compound is completely dissolved. Be cautious not to add an excessive amount of base, as this can significantly alter the pH of your final working solution.
-
Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
Troubleshooting Guide
Issue 1: My this compound is not dissolving in my aqueous buffer.
-
Question: I've added this compound to my neutral pH buffer (e.g., PBS), and it won't go into solution. What should I do?
-
Answer: This is expected, as biotin has very low solubility in neutral aqueous solutions.
-
Solution 1 (Alkalinization): Add a few drops of a strong base like 1N NaOH to your solution until the powder dissolves. This will form the highly soluble biotin salt. Be sure to check and adjust the final pH of your working solution if necessary.
-
Solution 2 (Heating): Gently warm the solution. Biotin's solubility in water increases with temperature.
-
Solution 3 (Use of an Organic Solvent): If your experiment can tolerate it, prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your assay.
-
Issue 2: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer.
-
Question: I successfully dissolved this compound in DMSO, but when I added it to my buffer, it turned cloudy. Why did this happen and how can I fix it?
-
Answer: This can happen if the concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution 1 (Increase Final DMSO Concentration): You may need a higher percentage of DMSO in your final solution to keep the this compound dissolved. However, always verify that the final DMSO concentration is not detrimental to your experiment.
-
Solution 2 (Lower Final this compound Concentration): Your target concentration of this compound in the aqueous buffer may be too high. Try diluting your stock solution further.
-
Solution 3 (Use an Alkaline Buffer): Prepare your this compound stock in a dilute alkaline solution as described in Protocol 2. This will ensure its solubility when diluted into most aqueous buffers.
-
Issue 3: I'm seeing unexpected results in my cell-based assay after using this compound dissolved in DMSO.
-
Question: My cells are showing signs of toxicity or my assay results are inconsistent after treating them with this compound. Could the DMSO be the cause?
-
Answer: Yes, DMSO can have direct biological effects on cells, including altering signaling pathways, gene expression, and even inducing cell death at higher concentrations.
-
Troubleshooting Steps:
-
Run a Solvent Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental group. This will help you differentiate the effects of the solvent from the effects of the this compound.
-
Determine the "Safe" DMSO Concentration: Perform a dose-response experiment with varying concentrations of DMSO on your cells to determine the highest concentration that does not cause adverse effects. For many cell lines, this is below 0.1%.
-
Switch to an Aqueous-Based Stock: If your cells are sensitive to even low concentrations of DMSO, prepare your this compound stock solution using an alkaline buffer as detailed in Protocol 2.
-
-
Visual Guides
References
Technical Support Center: Ensuring Isotopic Integrity of Biotin-d2 in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Biotin-d2. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing isotopic exchange during experiments. Maintaining the isotopic purity of deuterated standards like Biotin-d2 is paramount for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my Biotin-d2 experiments?
A1: Isotopic exchange, also known as H/D (hydrogen-deuterium) exchange, is a chemical reaction where a deuterium atom in your Biotin-d2 molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, buffers). This process can lead to a decrease in the isotopic purity of your standard, resulting in inaccurate and inconsistent quantitative results in sensitive analytical methods like mass spectrometry.[1]
Q2: Where are the deuterium atoms located in commercially available Biotin-d2, and does the location matter for stability?
A2: Commercially available Biotin-d2 is typically deuterated in one of two positions: on the pentanoic acid side chain (e.g., pentanoic-2,2-d2) or on the thiophene ring (e.g., ring-6,6-d2). The location of the deuterium labels is critical for stability. Deuterium atoms on carbon atoms adjacent to a carbonyl group, such as in the pentanoic acid chain, are more susceptible to exchange under acidic or basic conditions through a process called enolization.[1] Deuterium atoms on the thiophene ring are generally more stable due to being attached to an aromatic-like ring structure.
Q3: What are the primary factors that cause isotopic exchange in Biotin-d2?
A3: The two most significant factors that promote isotopic exchange are pH and temperature. The exchange process is catalyzed by both acids and bases.[1] Elevated temperatures also increase the rate of this exchange. Therefore, exposure of Biotin-d2 to strongly acidic or basic solutions, especially at room temperature or higher for extended periods, should be avoided.
Q4: How should I store my Biotin-d2 to maintain its isotopic purity?
A4: Proper storage is crucial for preserving the integrity of your deuterated standard. Both solid and dissolved forms of Biotin-d2 should be stored at low temperatures. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2] It is also advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles. The choice of solvent is also important; aprotic solvents are generally preferred for long-term storage of the dissolved standard.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential sources of isotopic exchange in your experimental workflow.
Issue 1: Inconsistent or Inaccurate Quantification of Biotin
If you are observing variability in your quantitative results when using a Biotin-d2 internal standard, isotopic exchange may be the culprit.
| Potential Cause | Recommended Action | Explanation |
| Inappropriate Solvent for Stock Solution | Prepare and store stock solutions in aprotic solvents like anhydrous acetonitrile or DMSO. If aqueous buffers are necessary, use them for working solutions and prepare them fresh. | Protic solvents (e.g., water, methanol) contain exchangeable protons that can replace the deuterium atoms on your standard over time. Aprotic solvents lack these exchangeable protons. |
| Extreme pH of Sample/Mobile Phase | Maintain the pH of your samples and mobile phases as close to neutral as possible. The minimum exchange rate for many deuterated compounds is observed around pH 2.5-3.0; however, neutral pH is generally a safer range for routine analysis.[1] | Both acidic and basic conditions catalyze the H/D exchange reaction. |
| Elevated Temperature During Sample Preparation or Analysis | Keep samples on ice or in a cooled autosampler (e.g., 4°C) during the entire analytical sequence. Avoid heating steps if possible. | Higher temperatures provide the activation energy needed for the isotopic exchange reaction to occur at an accelerated rate. |
| Prolonged Sample Storage Before Analysis | Analyze samples as quickly as possible after preparation. If storage is necessary, store them at -80°C. | The longer the deuterated standard is in a protic or non-ideal pH environment, the greater the opportunity for isotopic exchange. |
Experimental Protocols
To minimize isotopic exchange, it is essential to follow optimized experimental procedures. Below are recommended protocols for handling Biotin-d2.
Protocol 1: Preparation of Biotin-d2 Stock and Working Solutions
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Stock Solution (1 mg/mL):
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Allow the solid Biotin-d2 to equilibrate to room temperature before opening the vial to prevent condensation.
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Weigh the desired amount of Biotin-d2 and dissolve it in an appropriate volume of anhydrous DMSO or acetonitrile.
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Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small-volume, tightly sealed vials and store at -80°C.
-
-
Working Solution (e.g., 1 µg/mL):
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired concentration using your initial mobile phase composition, preferably one with a neutral pH.
-
Prepare working solutions fresh daily and keep them in a cooled autosampler during use.
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol provides a general workflow for the extraction of biotin from a biological matrix using a deuterated internal standard.
-
Sample Spiking:
-
To your biological sample (e.g., plasma, cell lysate), add the Biotin-d2 working solution to achieve the desired final concentration.
-
-
Protein Precipitation (if necessary):
-
Add 3 volumes of ice-cold acetonitrile to the sample.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection, ensuring no pellet is disturbed.
-
-
Evaporation and Reconstitution (if necessary):
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Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase. The pH of the reconstitution solvent should be near neutral.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
Technical Support Center: Utilizing Deuterated Biotin Standards in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated biotin standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using deuterated biotin as an internal standard?
A1: The most prevalent issues include isotopic crosstalk from the unlabeled analyte, the presence of unlabeled biotin as an impurity in the standard, hydrogen-deuterium (H/D) exchange, chromatographic shifts between the analyte and the standard, and differential matrix effects.[1][2] These factors can lead to inaccurate and inconsistent quantitative results.[1]
Q2: Why is the position of the deuterium label on the biotin molecule important?
A2: The stability of the deuterium label is critical for accurate quantification. If deuterium atoms are on chemically labile sites, such as on heteroatoms (O, N, S) or activated carbons, they can exchange with protons from the sample matrix or mobile phase.[1] This phenomenon, known as H/D exchange, can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising results. It is preferable to use standards where deuterium atoms are placed on stable, non-exchangeable positions.
Q3: What is isotopic crosstalk and how does it affect my results?
A3: Isotopic crosstalk occurs when the natural abundance of heavy isotopes (e.g., ¹³C, ³⁴S) in the unlabeled biotin contributes to the mass spectrometry signal of the deuterated biotin standard.[2] This is more pronounced when the mass difference between the analyte and the standard is small. This interference can lead to an overestimation of the internal standard signal, resulting in an underestimation of the analyte concentration.
Q4: Can the use of a deuterated internal standard eliminate all matrix effects?
A4: Not necessarily. While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, differential matrix effects can still occur. This is when the analyte and the internal standard experience different degrees of ion suppression or enhancement from components in the sample matrix, even with near-perfect co-elution. This can lead to inaccuracies in quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your calibration curve is non-linear, or your quality control samples are failing, indicating inaccurate or inconsistent quantification.
Possible Causes and Troubleshooting Steps:
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Lack of Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This can lead to differential matrix effects.
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Verification: Overlay the chromatograms of the analyte and the internal standard to check for co-elution.
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Solution: If a significant shift is observed, consider adjusting the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution.
-
-
Isotopic or Chemical Impurities in the Standard: The deuterated standard may contain the unlabeled analyte, or the isotopic purity may be lower than specified.
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Verification: Analyze a solution of the deuterated standard alone and monitor for the signal of the unlabeled analyte.
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Solution: If significant impurities are detected, contact the supplier. Always refer to the Certificate of Analysis for purity specifications.
-
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium labels may be unstable under your experimental conditions.
-
Verification: Incubate the deuterated standard in your sample matrix under your experimental conditions (pH, temperature) for a period and monitor for a decrease in the deuterated signal and an increase in the unlabeled analyte signal.
-
Solution: If H/D exchange is confirmed, consider using a standard with labels in more stable positions or a ¹³C- or ¹⁵N-labeled standard.
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Issue 2: Signal for Unlabeled Analyte in Blank Samples Spiked Only with Deuterated Standard
Symptom: You observe a peak for your target analyte (unlabeled biotin) in a blank sample that should only contain the deuterated internal standard.
Possible Causes and Troubleshooting Steps:
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Chemical Impurity of the Standard: The deuterated standard is contaminated with the unlabeled analyte.
-
Action: Perform the "Purity Assessment of Deuterated Standard" protocol below.
-
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Isotopic Contribution (Crosstalk): The natural isotopes of the analyte are contributing to the signal of the internal standard.
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Action: Perform the "Isotopic Crosstalk Assessment" protocol below.
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Experimental Protocols
Protocol 1: Isotopic Crosstalk Assessment
Objective: To determine if the signal from the unlabeled analyte is interfering with the deuterated internal standard signal.
Methodology:
-
Prepare a series of calibration standards of the unlabeled analyte in the relevant matrix. Do not add the deuterated internal standard.
-
Prepare a zero sample (blank matrix with no analyte or internal standard).
-
Analyze the samples using your established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the internal standard channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.
Protocol 2: Purity Assessment of Deuterated Standard
Objective: To evaluate the chemical purity of the deuterated internal standard.
Methodology:
-
Prepare a solution containing only the deuterated internal standard in a clean solvent (e.g., methanol or acetonitrile).
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Analyze the solution using your LC-MS/MS method.
-
Monitor the MRM transition of the unlabeled analyte.
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The presence of a signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
Protocol 3: Evaluation of Hydrogen-Deuterium (H/D) Exchange
Objective: To assess the stability of the deuterium labels on the internal standard in the sample matrix.
Methodology:
-
Prepare two sets of samples:
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Set A (Control): Spike the deuterated internal standard into a neat solvent.
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Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
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-
Incubate both sets of samples under the same conditions as your analytical method (e.g., time, temperature, pH).
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Analyze the samples by LC-MS/MS at different time points.
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Monitor the signal intensities of both the deuterated internal standard and the unlabeled analyte.
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A decrease in the deuterated internal standard signal with a concurrent increase in the unlabeled analyte signal in Set B over time indicates H/D exchange.
Data Presentation
Table 1: Common Deuterated Biotin Standards and Their Properties
| Compound Name | Labeled CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |
| Biotin-(3,3,4,4-d4) | 1217850-77-5 | C₁₀H₁₂D₄N₂O₃S | 248.34 | ≥98% | ≥95% |
Data sourced from commercially available standards. Isotopic and chemical purity may vary by lot and supplier. Always refer to the Certificate of Analysis.
Table 2: Troubleshooting Summary for Inaccurate Quantification
| Potential Cause | Verification Method | Mitigation Strategy |
| Chromatographic Shift | Overlay chromatograms of analyte and IS. | Adjust chromatographic conditions (e.g., gradient, column). |
| Isotopic/Chemical Impurity | Analyze IS solution alone for unlabeled analyte signal. | Use a higher purity standard; contact supplier. |
| H/D Exchange | Incubate IS in matrix and monitor signal changes over time. | Use a standard with more stable labels (e.g., on the carbon skeleton) or a ¹³C/¹⁵N labeled standard. |
| Differential Matrix Effects | Post-extraction addition experiment. | Improve sample cleanup; dilute the sample. |
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Experimental workflow for assessing isotopic crosstalk.
References
Biotin-d2-1 stability and storage conditions
This technical support center provides essential information on the stability and storage of Biotin-d2-1, alongside troubleshooting guides to address common experimental challenges.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure reliable experimental outcomes. The following table summarizes the recommended storage conditions and stability data for this compound in both solid and solvent forms.
| Form | Storage Temperature | Duration | Stability Notes |
| Solid (Powder) | -20°C | 3 years | Stable for an extended period when stored as a dry powder.[1] |
| -20°C | ≥ 4 years | Long-term stability has been reported by some suppliers.[2] | |
| In Solvent | -80°C | 6 months | Recommended for long-term storage of stock solutions.[1][3] |
| -20°C | 1 month | Suitable for short-term storage of working solutions.[1] |
Experimental Protocols & Handling
General Handling:
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Weighing: As this compound is often supplied in small quantities, it is recommended to warm the vial to room temperature before opening to avoid condensation.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Protocol for Preparing a Stock Solution in DMSO:
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Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating a concentrated stock solution of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL.
-
Dissolution: To prepare the stock solution, add the appropriate volume of DMSO to the vial containing the this compound powder.
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Enhancing Solubility: If the compound does not dissolve readily, gentle warming of the tube to 37°C or sonication in an ultrasonic bath for a short period can aid dissolution.
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Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in appropriate vials and store at -80°C for up to 6 months.
Troubleshooting Guide & FAQs
This section addresses common questions and issues that researchers may encounter when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: What is the recommended solvent for this compound?
-
A1: DMSO is a highly recommended solvent for preparing stock solutions due to the high solubility of this compound in it (≥ 100 mg/mL). For some applications, ethanol is also a suitable solvent. Water can be used, but solubility is lower and may require heating.
-
-
Q2: How should I store my this compound upon arrival?
-
A2: Upon receipt, the solid powder should be stored at -20°C for long-term stability.
-
-
Q3: Can I store my this compound stock solution at -20°C?
-
A3: Yes, but for a shorter duration. Stock solutions are stable for up to 1 month when stored at -20°C. For longer-term storage (up to 6 months), -80°C is recommended.
-
-
Q4: Is this compound sensitive to light?
-
A4: While specific data for the deuterated form is limited, general information for biotin suggests it can be light-sensitive. It is good practice to protect solutions from direct light.
-
-
Q5: What are the expected degradation products of this compound?
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A5: There is no specific information available for the degradation pathways of this compound. However, based on the stability of non-deuterated biotin, it is expected to be unstable in strong acids, alkaline solutions, and in the presence of oxidizing agents. Degradation of the biotin molecule can involve the cleavage of the ureido ring or oxidation of the sulfur atom.
-
Troubleshooting Common Issues:
-
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be slow.
-
Solution:
-
Try gentle warming (37°C) or sonication to aid dissolution.
-
For aqueous solutions, ensure the pH is not acidic, as biotin is less soluble under acidic conditions. Using a slightly alkaline buffer (pH ~7.5) can improve solubility.
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If using water, heating may be required to achieve dissolution.
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Consider using a more robust organic solvent like DMSO to prepare a concentrated stock solution first, which can then be diluted into your aqueous buffer.
-
-
-
Issue 2: I am seeing inconsistent results in my experiments.
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Possible Cause: The compound may have degraded due to improper storage or handling.
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Solution:
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Ensure that stock solutions have not undergone multiple freeze-thaw cycles. Always aliquot solutions after preparation.
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Verify the storage conditions and duration. If the recommended stability period has been exceeded, it is advisable to use a fresh vial of the compound.
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Review the pH and composition of your experimental buffers. Avoid strongly acidic or alkaline conditions and the presence of strong oxidizing agents.
-
-
-
Issue 3: My stock solution appears cloudy or has precipitated after storage.
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Possible Cause: The solubility limit may have been exceeded upon freezing and thawing, or the solvent may have absorbed water.
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Solution:
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Warm the solution to room temperature or 37°C and vortex to see if the precipitate redissolves.
-
If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
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Use anhydrous grade solvents to minimize water absorption, especially for hygroscopic solvents like DMSO.
-
-
Visual Guide to this compound Stability and Storage
The following diagram illustrates the recommended storage conditions to maintain the stability of this compound in its different forms.
Caption: Recommended storage conditions and stability of this compound.
References
Technical Support Center: Troubleshooting Poor Recovery of Biotin-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Biotin-d2-1. The content is tailored for researchers, scientists, and drug development professionals utilizing this compound, often as a stable isotope-labeled internal standard in quantitative mass spectrometry-based proteomics.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Category 1: Low or No Signal of this compound Labeled Proteins/Peptides
Question 1: I am seeing a very low or no signal for my this compound labeled proteins/peptides after streptavidin affinity purification. What are the potential causes and solutions?
Answer:
Low or no signal of your target molecules is a common issue that can arise from several stages of your experimental workflow. Below is a systematic guide to troubleshoot this problem.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Inefficient Protein Labeling | The this compound tag may not have been efficiently incorporated into your protein of interest. This could be due to suboptimal reaction conditions or issues with the labeling chemistry. | - Verify Labeling Chemistry: Ensure the reactive group of your biotinylation reagent is appropriate for the target functional groups on your protein (e.g., NHS ester for primary amines).- Optimize Labeling Conditions: Adjust the pH, temperature, and incubation time of the labeling reaction. For amine-reactive labeling, a pH of 8.3-8.5 is often optimal.[1]- Check Reagent Quality: Ensure your this compound labeling reagent has not expired or degraded. |
| Inefficient Binding to Streptavidin Beads | The interaction between the biotin tag and streptavidin is very strong, but several factors can hinder binding. | - Sufficient Incubation Time: Ensure adequate incubation time (typically 1-2 hours at room temperature or overnight at 4°C) for the biotinylated proteins to bind to the streptavidin beads.[2][3]- Proper Mixing: Gentle but thorough mixing during incubation is crucial. Use a rotator or rocker.- Bead Capacity: Do not exceed the binding capacity of your streptavidin beads. Consult the manufacturer's specifications.[4] |
| Loss of Protein During Wash Steps | Harsh or excessive washing can lead to the loss of specifically bound proteins. | - Optimize Wash Buffers: While stringent washes are necessary to reduce background, overly harsh conditions can disrupt the interaction of the labeled protein with the beads, especially if the biotinylation is not robust. Start with a milder wash buffer (e.g., PBS with 0.1% Tween-20) and gradually increase the stringency if high background is an issue.[5]- Limit Wash Volume and Duration: Avoid excessively long or numerous wash steps. |
| Inefficient Elution | The biotin-streptavidin interaction is one of the strongest non-covalent bonds, making elution challenging. | - Harsh Elution: For mass spectrometry applications where protein function is not required, elution with harsh denaturing buffers is common. This can involve boiling the beads in SDS-PAGE sample buffer or using solutions with high concentrations of urea or guanidine HCl.- Competitive Elution: For milder elution, incubate the beads with a high concentration of free biotin (e.g., 25 mM) at an elevated temperature (e.g., 95°C for 5 minutes). The efficiency of this method can be dependent on the detergent composition of the buffer.- On-Bead Digestion: Digest the proteins directly on the beads using trypsin. This is often an efficient way to recover peptides for mass spectrometry, though it can lead to contamination with streptavidin peptides. |
| Sample Loss During Preparation for Mass Spectrometry | Peptides can be lost during desalting and concentration steps. | - Use Low-Binding Tubes and Tips: Minimize sample loss by using appropriate labware.- Optimize Desalting Protocol: Follow the manufacturer's instructions for your desalting columns or tips (e.g., C18 ZipTips) carefully. |
Troubleshooting Flowchart for Low this compound Signal
A logical workflow for troubleshooting low or absent signal of this compound labeled molecules.
Category 2: High Background & Non-Specific Binding
Question 2: I am seeing a high number of non-specific proteins in my mass spectrometry results. How can I reduce this background?
Answer:
High background from non-specifically bound proteins is a frequent challenge in affinity purification experiments. Here are several strategies to mitigate this issue.
Potential Cause & Solution
| Potential Cause | Explanation | Recommended Action |
| Insufficient Blocking | The streptavidin beads have sites that can non-specifically bind proteins from your lysate. | - Pre-block Beads: Before adding your sample, incubate the beads with a blocking agent like BSA or yeast tRNA to saturate non-specific binding sites. |
| Inadequate Washing | Wash steps may not be stringent enough to remove proteins that are weakly or ionically interacting with the beads or other proteins. | - Increase Wash Stringency: Incorporate higher salt concentrations (e.g., up to 1 M NaCl), non-ionic detergents (e.g., 0.1-1% Triton X-100 or NP-40), or even mild denaturants like urea (e.g., 2 M) in your wash buffers.- Increase Number of Washes: Perform additional wash steps to more thoroughly remove contaminants. |
| Hydrophobic Interactions | Some proteins non-specifically bind to the bead matrix or spacer arms due to hydrophobic interactions. | - Include Detergents in Lysis and Wash Buffers: Detergents like Triton X-100 or NP-40 can help to disrupt non-specific hydrophobic interactions.- Consider Different Bead Chemistries: If available, test beads with more hydrophilic properties. |
| Endogenously Biotinylated Proteins | Cells naturally contain a small number of biotinylated proteins (e.g., carboxylases) that will be co-purified. | - Use a Control: Always run a negative control (e.g., cells not treated with the biotinylation reagent or a mock IP) to identify these common contaminants.- Data Analysis: Subtract proteins identified in your control sample from your experimental sample list. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a form of biotin where two hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. This mass difference allows it to be distinguished from endogenous, unlabeled biotin by a mass spectrometer. Its primary use is as an internal standard in quantitative mass spectrometry-based assays. By adding a known amount of this compound to a sample, it can be used to accurately quantify the amount of a target biotinylated molecule, as it behaves almost identically during sample preparation and analysis, thus correcting for sample loss.
Q2: Does the deuterium label in this compound affect its binding to streptavidin?
A2: The deuterium label in this compound should not have a significant impact on its binding affinity to streptavidin. The biotin-streptavidin interaction is extremely strong and specific, driven by multiple hydrogen bonds and van der Waals forces within a deep binding pocket. The small increase in mass due to the deuterium atoms does not alter the chemical properties required for this high-affinity binding. Therefore, poor recovery is unlikely to be due to the isotope label itself.
Q3: My this compound internal standard signal is low or variable in my LC-MS/MS run. What should I check?
A3: A low or variable internal standard (IS) signal can compromise the accuracy of your quantitative results. Here are the most common causes:
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IS Spiking Error: Inconsistent or incorrect addition of the this compound standard to your samples is a frequent source of error. Double-check your pipetting and standard solution concentration.
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Matrix Effects: Components in your sample matrix can co-elute with your analyte and suppress or enhance the ionization of the IS in the mass spectrometer source. This can lead to signal variability. To mitigate this, improve your sample clean-up or chromatographic separation.
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Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source, a failing column, or inconsistent injector performance, can lead to signal instability.
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Degradation of the Standard: Ensure your this compound stock solution is stored correctly and has not degraded.
Q4: Should I perform on-bead or in-solution digestion of my captured proteins?
A4: Both methods have advantages and disadvantages, and the best choice depends on your experimental goals.
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On-Bead Digestion: This involves adding trypsin directly to the beads after the final wash step.
-
Pros: Generally leads to higher recovery of peptides and is a simpler workflow with fewer steps, reducing sample loss.
-
Cons: Can result in significant contamination from digested streptavidin peptides, which can interfere with the detection of low-abundance peptides of interest.
-
-
In-Solution Digestion: This requires eluting the proteins from the beads first, and then performing digestion in a tube.
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Pros: Avoids contamination from streptavidin peptides.
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Cons: Elution can be inefficient, leading to lower overall protein/peptide yield. The harsh elution buffers required may also need to be removed or diluted before digestion, adding extra steps and potential for sample loss.
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Quantitative Data Summary
The following tables summarize quantitative and semi-quantitative data from the literature to help guide your experimental design.
Table 1: Comparison of Elution Method Efficiency for Biotinylated Molecules
| Elution Method | Typical Conditions | Reported Recovery/Efficiency | Considerations | Reference(s) |
| Harsh Denaturation | Boiling in SDS-PAGE sample buffer | High, often near-quantitative for elution from beads. | Denatures proteins; SDS must be removed for MS analysis. | |
| Competitive Elution with Heat | 25 mM Biotin, 95°C for 5 min | 40-60% | Milder than boiling in SDS, but still denaturing. Efficiency is buffer-dependent. | |
| Competitive Elution (Non-denaturing) | 4 mg/mL Biotin, pH 8.5, 30 min incubation | >85% | Uses anti-biotin antibody beads, which have a lower affinity than streptavidin. Preserves protein activity. | |
| Formamide | 95% formamide, 90°C for 10 min | ~95% (for free biotin) | Harsh solvent, may not be suitable for all downstream applications. | |
| On-Bead Digestion | Trypsin digestion directly on beads | Can provide a higher number of identified proteins compared to some elution methods. | High contamination with streptavidin peptides. |
Table 2: Effect of Detergents on Elution with Excess Biotin and Heat
| Lysis Buffer Detergent Composition | Relative Elution Efficiency | Key Finding | Reference(s) |
| 0.1% SDS, 1% Triton X-100 | Low | Most bound proteins remain on the beads after initial elution. | |
| 0.4% SDS, 1% IGEPAL-CA630 | High | Optimal for efficient elution with excess biotin and heat. | |
| 0.5% IGEPAL-CA630 | Low | Insufficient detergent strength for efficient elution. | |
| 0.4% SDS, >2% IGEPAL-CA630 | Low | High concentrations of IGEPAL-CA630 appear to strengthen the biotin-streptavidin interaction, hindering elution. |
Experimental Protocols
Protocol 1: General Workflow for Affinity Purification of Biotinylated Proteins for Quantitative Mass Spectrometry
This protocol outlines the key steps for a typical pull-down experiment using this compound as an internal standard.
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Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
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Lyse cells in a suitable lysis buffer containing protease inhibitors. A common choice is RIPA buffer, but the detergent composition should be optimized (see Table 2).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Internal Standard Spiking:
-
Accurately add a known amount of your this compound labeled protein/peptide standard to the clarified lysate. Ensure thorough mixing.
-
-
Affinity Purification:
-
Equilibrate streptavidin magnetic beads by washing them with lysis buffer.
-
Add the lysate containing the internal standard to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Separate the beads from the lysate using a magnetic stand.
-
-
Washing:
-
Wash the beads multiple times to remove non-specific binders. A common wash series includes:
-
Two washes with a high-stringency wash buffer (e.g., lysis buffer with 1M KCl).
-
One wash with a medium-stringency buffer (e.g., lysis buffer).
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Two washes with a low-stringency buffer (e.g., 50 mM ammonium bicarbonate) to remove detergents before MS analysis.
-
-
-
Elution/Digestion (Choose one):
-
Option A: On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce and alkylate the proteins on the beads.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Option B: Elution and In-Solution Digestion:
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Elute the bound proteins from the beads using an appropriate elution buffer (see Table 1).
-
Neutralize the eluate if necessary.
-
Perform an in-solution digestion protocol (reduction, alkylation, and trypsin digestion).
-
-
-
Sample Preparation for LC-MS/MS:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 StageTips or a similar method.
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Dry the peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis.
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Experimental Workflow Diagram
A general workflow for the affinity purification of biotinylated proteins for quantitative MS.
Protocol 2: Proximity-Dependent Biotin Identification (BioID) with Quantitative Analysis
This protocol is adapted for experiments like BioID where a biotin ligase is used to label proximal proteins.
-
Cell Culture and Biotin Labeling:
-
Transfect or induce expression of your bait protein fused to a promiscuous biotin ligase (e.g., BirA*).
-
Incubate cells with excess biotin (e.g., 50 µM) for a defined period (e.g., 16-24 hours) to allow for proximity labeling.
-
-
Cell Lysis and Sample Preparation:
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Harvest and wash cells with PBS to remove excess free biotin.
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Lyse cells in a denaturing lysis buffer (e.g., containing 0.4% SDS) to solubilize proteins and disrupt non-covalent interactions.
-
For quantitative comparison (e.g., bait vs. control), you can use SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification methods. If using a this compound standard, it would typically be a purified, labeled version of a known interactor to spike in.
-
-
Affinity Purification:
-
Follow steps 3 and 4 from Protocol 1 for binding to streptavidin beads and washing. For BioID, wash steps are often very stringent to reduce background. A typical series might include washes with high salt, high detergent, and urea.
-
-
Protein Digestion and MS Analysis:
-
On-bead digestion is commonly used for BioID to maximize peptide recovery.
-
Follow steps 5 (Option A) and 6 from Protocol 1 for digestion and sample preparation.
-
Analyze the samples by LC-MS/MS. In your data analysis, compare the abundance of proteins pulled down with your bait protein to those from a negative control (e.g., cells expressing the biotin ligase alone).
-
Logical Relationship in a BioID Experiment
The principle of proximity-dependent biotin identification (BioID) and its experimental workflow.
References
correcting for isotopic impurity of Biotin-d2-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the isotopic impurity of Biotin-d2.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in Biotin-d2 and why is it important to correct for it?
A: Biotin-d2 is a form of biotin where two hydrogen atoms have been replaced by their heavier isotope, deuterium. However, during the synthesis of Biotin-d2, it's possible that not all molecules will be perfectly deuterated. This results in a mixed population of biotin molecules with varying numbers of deuterium atoms, known as isotopologues. The primary isotopologues in a Biotin-d2 sample are typically:
-
d0-Biotin: Biotin with no deuterium atoms (the unlabeled form).
-
d1-Biotin: Biotin with one deuterium atom.
-
d2-Biotin: The desired, fully deuterated form with two deuterium atoms.
Correcting for these isotopic impurities is crucial for experiments where Biotin-d2 is used as an internal standard for quantitative analysis by mass spectrometry (MS).[1][2] Failure to account for the different isotopologues can lead to inaccuracies in the quantification of the target analyte.
Q2: How can I determine the isotopic purity of my Biotin-d2 sample?
A: The isotopic purity of Biotin-d2 is typically determined using high-resolution mass spectrometry (HRMS).[3][4] This technique allows for the separation and quantification of the different isotopologues based on their small mass differences. By analyzing the mass spectrum of the Biotin-d2 sample, you can determine the relative abundance of the d0, d1, and d2 species.
Q3: What do the d0, d1, and d2 peaks represent in the mass spectrum of Biotin-d2?
A: In the mass spectrum of a Biotin-d2 sample, you will observe a cluster of peaks corresponding to the different isotopologues. These are typically observed as their protonated molecules ([M+H]+):
-
d0 peak: Represents the [M+H]+ ion of unlabeled biotin.
-
d1 peak: Represents the [M+H]+ ion of biotin with one deuterium atom.
-
d2 peak: Represents the [M+H]+ ion of biotin with two deuterium atoms.
The relative intensity of these peaks corresponds to the relative abundance of each isotopologue in your sample.
Troubleshooting Guide
Problem: I see multiple peaks in the mass spectrum of my Biotin-d2 standard. Is my standard contaminated?
Solution: The presence of multiple peaks corresponding to d0, d1, and d2 isotopologues is expected and does not necessarily indicate contamination. It reflects the isotopic impurity inherent in the synthesis of deuterated compounds. The key is to quantify the relative abundance of each isotopologue to correct your quantitative data.
Problem: How do I calculate the isotopic purity and apply the correction factor?
Solution: You can calculate the isotopic purity and the necessary correction factor by following the experimental protocol and data analysis steps outlined below.
Experimental Protocol: Determination of Isotopic Purity and Correction Factor Calculation
This protocol outlines the methodology for determining the isotopic purity of a Biotin-d2 sample using Liquid Chromatography-Mass Spectrometry (LC-MS) and calculating a correction factor for quantitative experiments.
1. Sample Preparation:
-
Prepare a stock solution of your Biotin-d2 standard in an appropriate solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to obtain a working solution at a concentration suitable for your mass spectrometer (e.g., 1 µg/mL).
2. LC-MS Analysis:
-
Liquid Chromatography (LC): Use a suitable LC method to separate the Biotin-d2 from any potential chemical impurities.
-
Mass Spectrometry (MS): Acquire the mass spectrum of the Biotin-d2 eluting from the LC column using a high-resolution mass spectrometer. Ensure the instrument is properly calibrated.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Range: Set the scan range to include the expected m/z values for the [M+H]+ ions of d0, d1, and d2-Biotin.
-
3. Data Analysis and Correction Factor Calculation:
-
Step 1: Identify and Integrate Peak Intensities:
-
From the mass spectrum, identify the peaks corresponding to the [M+H]+ ions of d0, d1, and d2-Biotin.
-
Integrate the peak area or record the intensity for each of these isotopologues.
-
-
Step 2: Correct for Natural Isotope Abundance:
-
It's important to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³³S, ³⁴S) that contribute to the intensity of the heavier isotopologue peaks. Software tools like IsoCorrectoR can automate this process.
-
For a manual correction, you would subtract the calculated contribution of natural isotopes from the observed intensities of the d1 and d2 peaks.
-
-
Step 3: Calculate the Relative Abundance of Each Isotopologue:
-
After correcting for natural isotope abundance, sum the intensities of all isotopologues (d0, d1, d2).
-
Calculate the percentage of each isotopologue relative to the total intensity.
-
-
Step 4: Determine the Correction Factor:
-
The correction factor will depend on which isotopologue you are using for quantification. If you are using the d2 peak as your internal standard, but your analyte measurement is affected by the presence of d0 and d1 in the standard, you will need to adjust your calculations accordingly.
-
Data Presentation
Table 1: Hypothetical Mass Spectrometry Data for Biotin-d2
| Isotopologue | Expected [M+H]+ (m/z) | Observed Intensity (Arbitrary Units) |
| d0-Biotin | 245.1060 | 50,000 |
| d1-Biotin | 246.1123 | 150,000 |
| d2-Biotin | 247.1186 | 800,000 |
Table 2: Isotopic Purity Calculation
| Isotopologue | Observed Intensity | Corrected Intensity (after natural abundance correction) | Relative Abundance (%) |
| d0-Biotin | 50,000 | 50,000 | 5.0% |
| d1-Biotin | 150,000 | 145,000 | 14.5% |
| d2-Biotin | 800,000 | 705,000 | 70.5% |
| Total | 1,000,000 | 900,000 | 90.0% (Overall Purity of Deuterated Forms) |
Note: The corrected intensities and relative abundances are for illustrative purposes.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Biotin-d2-1 Analysis
Welcome to the technical support center for Biotin-d2-1 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of Biotin (Vitamin B7). In quantitative analyses, particularly those using liquid chromatography-mass spectrometry (LC-MS), it serves as an internal standard. Its chemical and physical properties are nearly identical to the endogenous Biotin, but it has a slightly higher mass due to the deuterium labeling. This allows for accurate quantification of Biotin in a sample by correcting for variations in sample preparation and instrument response.
Q2: What is co-elution and why is it a problem for this compound analysis?
Co-elution in chromatography occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks. When an interfering compound co-elutes with this compound, it can suppress or enhance the ionization of the internal standard in the mass spectrometer. This interference can lead to an inaccurate calculation of the native Biotin concentration in the sample.
Q3: What are the common causes of peak shape problems like fronting or splitting for this compound?
Peak fronting can be caused by sample overload, where too much sample is injected onto the column, or if the sample is dissolved in a solvent stronger than the mobile phase.[1] Peak splitting can occur if the sample solvent is incompatible with the mobile phase, if there is contamination on the column inlet, or if the mobile phase pH is too close to the pKa of biotin, causing it to exist in both ionized and non-ionized forms.[2][3]
Troubleshooting Guide: Resolving Co-elution Issues with this compound
This guide provides a systematic approach to diagnosing and resolving co-elution problems with your this compound internal standard.
Step 1: Initial Assessment - Is it Co-elution?
The first step is to confirm that the issue is indeed co-elution.
-
Symptom: Inaccurate or inconsistent quantification of Biotin, poor peak shape for this compound, or a shifting retention time.
-
Action:
-
Inject a pure solution of this compound: Observe the peak shape and retention time. If they are normal, the issue is likely due to matrix effects from your sample.
-
Analyze a blank matrix sample: This can help identify endogenous interferences from the sample matrix.
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Review your chromatogram: Look for shoulders on the this compound peak or an unusually broad or misshapen peak, which can indicate co-elution.
-
Step 2: Method Optimization - Chromatographic Adjustments
If co-elution is suspected, the following chromatographic parameters can be adjusted to improve separation.
Biotin is a polar molecule, and achieving good retention and separation on traditional C18 columns can be challenging. Here are key parameters to optimize:
-
Mobile Phase Composition:
-
Organic Modifier: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of polar compounds like biotin and may help separate it from less polar interferences.
-
pH Adjustment: The retention of biotin, which has a carboxylic acid group, is highly dependent on the mobile phase pH.
-
At a low pH (e.g., pH 2.5-4), the carboxylic acid is protonated, making the molecule less polar and increasing its retention on a reverse-phase column.
-
Experimenting with small changes in pH can significantly alter the selectivity of the separation.
-
-
-
Gradient Elution:
-
A shallower gradient (slower increase in organic solvent concentration) can improve the resolution between closely eluting peaks.
-
For very polar compounds like biotin that are poorly retained in reverse-phase, HILIC is an excellent alternative.
-
Principle: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. Polar analytes are retained in a water-enriched layer on the surface of the stationary phase.
-
Mobile Phase: The mobile phase typically consists of a high percentage of acetonitrile (ACN) and a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate). Increasing the aqueous content will decrease retention.
Step 3: Mass Spectrometry Parameter Verification
Ensure your MS parameters are optimal for Biotin and this compound.
-
Multiple Reaction Monitoring (MRM) Transitions: Use specific precursor and product ion transitions for both Biotin and this compound to ensure you are detecting the correct molecules.
Experimental Protocols
Below are example experimental protocols for the analysis of Biotin using LC-MS/MS with a deuterated internal standard. These should be used as a starting point for method development and optimization.
Protocol 1: Reverse-Phase LC-MS/MS Method
This method is suitable for the analysis of biotin in biological matrices like serum or plasma.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
Table 1: Example MRM Transitions for Biotin and Biotin-d4 (as a proxy for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biotin | 245.1 | 227.1 | 15 |
| Biotin | 245.1 | 97.1 | 25 |
| Biotin-d4 | 249.1 | 231.1 | 15 |
| Biotin-d4 | 249.1 | 101.1 | 25 |
Note: The optimal collision energy may vary depending on the mass spectrometer used.
Protocol 2: HILIC LC-MS/MS Method
This method is an alternative for improved retention and separation of biotin.
| Parameter | Condition |
| LC Column | HILIC (e.g., Diol or Amide), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35 °C |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
Table 2: Example MRM Transitions for Biotin and Biotin-d4 (as a proxy for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biotin | 245.1 | 227.1 | 15 |
| Biotin | 245.1 | 97.1 | 25 |
| Biotin-d4 | 249.1 | 231.1 | 15 |
| Biotin-d4 | 249.1 | 101.1 | 25 |
Note: The optimal collision energy may vary depending on the mass spectrometer used.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting co-elution issues.
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: Decision pathway for selecting the appropriate chromatographic method.
References
Validation & Comparative
Choosing the Right Isotope: A Comparative Guide to Biotin-d2 and Biotin-d4 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of biotin, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides a comprehensive comparison of two commonly used deuterated biotin standards, Biotin-d2 and Biotin-d4, to aid in the selection of the optimal standard for your research needs.
Stable isotope-labeled internal standards are considered the most suitable choice for quantitative bioanalysis as they share nearly identical physicochemical properties with the analyte of interest.[1][2] This ensures they co-elute and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][4] Deuterated standards, where hydrogen atoms are replaced by deuterium, are a cost-effective and widely available option for isotope labeling.[1]
Biotin-d2 vs. Biotin-d4: A Head-to-Head Look
Biotin-d2 and Biotin-d4 are both effective internal standards for biotin quantification, differing in the number of deuterium atoms incorporated into their structure. This seemingly small difference can have implications for their performance in an LC-MS/MS assay.
| Feature | Biotin-d2-1 | Biotin-d4 | Rationale and Implications |
| Molecular Weight | ~246.32 g/mol | ~248.34 g/mol | A greater mass difference (M+4 for d4 vs. M+2 for d2) minimizes the potential for isotopic cross-talk, where the signal from the analyte interferes with the signal from the internal standard, and vice-versa. |
| Isotopic Purity | Typically ≥98 atom % D | Typically ≥98 atom % D | High isotopic purity is crucial to prevent the presence of unlabeled biotin in the internal standard, which would lead to an overestimation of the analyte concentration. |
| Potential for Isotopic Effects | Lower | Higher | The increased number of deuterium atoms in Biotin-d4 can lead to a more pronounced "isotope effect," which may cause a slight shift in its chromatographic retention time compared to unlabeled biotin. If this shift is significant, the internal standard and analyte may experience different matrix effects, potentially compromising the accuracy of quantification. |
| Commercial Availability | Readily available | Readily available | Both standards are commercially available from various suppliers. |
Performance in Bioanalytical Applications: A Data-Driven Comparison
Disclaimer: The following data is compiled from different studies and is for illustrative purposes only. It does not represent a direct head-to-head comparison.
| Performance Metric | Method using Biotin-d2 | Method using Biotin-d4 |
| Linearity (R²) | >0.99 | >0.999 |
| Accuracy (% Recovery) | 97-101% | 81.3 - 107.3% |
| Precision (%RSD) | 1-4% | 2.00 - 7.70% |
| Reference |
Experimental Protocols: A Representative LC-MS/MS Method
The following is a generalized protocol for the quantification of biotin in a biological matrix using a deuterated internal standard. This protocol is a composite of methodologies reported in the literature and should be optimized for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 20 µL of the internal standard working solution (Biotin-d2 or Biotin-d4).
-
Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Biotin: m/z 245.1 → 227.1
-
Biotin-d2: m/z 247.1 → 229.1
-
Biotin-d4: m/z 249.1 → 231.1
-
Visualizing the Workflow and Principles
To better understand the experimental process and the fundamental principle of isotope dilution, the following diagrams are provided.
Conclusion: Making the Right Choice
Both Biotin-d2 and Biotin-d4 are excellent choices for use as internal standards in the quantification of biotin by LC-MS/MS. The decision between the two may depend on the specific requirements of the assay and the instrumentation used.
-
Biotin-d4 offers a larger mass separation from the native analyte, which can be advantageous in preventing any potential mass spectral overlap, especially on lower-resolution mass spectrometers.
-
Biotin-d2 , with a lower degree of deuteration, may have a slightly lower risk of chromatographic separation from the unlabeled analyte due to isotopic effects. This can be beneficial in complex matrices where co-elution is critical for accurate compensation of matrix effects.
Ultimately, the best practice is to validate the chosen internal standard thoroughly within the specific analytical method and matrix to ensure it meets the required performance criteria for accuracy and precision. For most modern high-resolution mass spectrometers, either standard, when properly validated, will provide reliable and accurate quantification of biotin.
References
A Comparative Guide to the Validation of Analytical Methods Using Biotin-d2-1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotin-d2-1's performance as an internal standard in the validation of analytical methods for biotin quantification, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will explore its advantages and compare its performance with other common alternatives, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated form of biotin, is utilized to enhance the accuracy and precision of analytical methods by compensating for variability during sample preparation and analysis.[1][2] Its chemical and physical properties are nearly identical to the endogenous biotin, allowing it to mimic the analyte's behavior throughout the analytical process.[3]
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical matrix effects and extraction recovery.[1] The choice of internal standard significantly impacts the reliability of the analytical data. Here, we compare this compound with other stable isotope-labeled alternatives and structural analogs.
| Feature | This compound (Deuterated) | ¹³C-Labeled Biotin | Structural Analog |
| Structural Similarity | High (near-identical) | High (near-identical) | Moderate to Low |
| Co-elution with Analyte | Generally good, but minor chromatographic shifts can occur. | Excellent, typically co-elutes perfectly. | Variable, may or may not co-elute. |
| Compensation for Matrix Effects | Good to Excellent. Co-elution helps normalize ion suppression or enhancement. | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. | Moderate. Less effective if it does not co-elute and has different ionization properties. |
| Isotopic Stability | Generally stable, but H/D back-exchange is a possibility under certain conditions. | Highly stable; ¹³C label is not prone to exchange. | Not applicable. |
| Cost & Availability | More affordable and widely available for a broader range of molecules. | Generally more expensive and less readily available. | Varies depending on the compound. |
Quantitative Performance Data
The following table summarizes typical validation parameters for an LC-MS/MS method for biotin quantification using a deuterated internal standard, based on published data.
| Validation Parameter | Typical Performance using Deuterated Biotin IS | Reference |
| Linearity (R²) | > 0.99 | |
| Accuracy (Recovery) | 81.3 - 107.3% | |
| Precision (Repeatability, %RSD) | 2.00 - 7.30% | |
| Precision (Reproducibility, %RSD) | 2.50 - 7.70% | |
| Limit of Quantification (LOQ) | 0.5 - 14.0 µ g/100g |
Experimental Protocols
A robust analytical method validation requires detailed and well-documented experimental protocols. Below are representative methodologies for the quantification of biotin using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum sample, add 10 µL of this compound internal standard spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for both biotin and this compound.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the rationale behind choosing an appropriate internal standard.
Caption: Experimental workflow for biotin analysis.
Caption: Comparison of internal standards.
Conclusion
This compound serves as a robust and reliable internal standard for the quantitative analysis of biotin by LC-MS/MS. Its close structural and chemical similarity to the native analyte allows for effective compensation of analytical variability, leading to high accuracy and precision. While ¹³C-labeled internal standards may offer a slight advantage in terms of co-elution and isotopic stability, deuterated standards like this compound provide a cost-effective solution with excellent performance for most bioanalytical applications. The choice of internal standard should always be guided by the specific requirements of the assay and validated thoroughly to ensure data integrity.
References
A Comparative Guide to Biotin Assays: Cross-Validation with Diverse Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of biotin is paramount. This guide provides an objective comparison of different biotin assay methodologies, with a focus on the impact of internal standards on assay performance. Supported by experimental data from various studies, this document aims to assist in the selection of the most appropriate assay for your specific research needs.
The accurate measurement of biotin, a crucial B-vitamin, is essential in various fields, from nutritional analysis to clinical diagnostics and drug development. The choice of analytical method and, critically, the internal standard can significantly influence the reliability of the results. This guide delves into a cross-validation of common biotin assays, presenting their performance metrics and detailed experimental protocols.
Performance Comparison of Biotin Assays
The selection of an appropriate assay for biotin quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of two prevalent methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), highlighting the role of different internal standards.
| Parameter | LC-MS/MS with Stable Isotope-Labeled (SIL) Internal Standard (2H4-biotin) | RP-HPLC with UV Detection (No Internal Standard Mentioned) |
| Linearity (r²) | > 0.999 | > 0.9999 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 14.0 µ g/100g [1] | Not explicitly stated, linearity range suggests µg/mL levels[2] |
| Limit of Detection (LOD) | 0.15 - 4.20 µ g/100g [1] | Not explicitly stated |
| Accuracy (Recovery %) | 81.3 - 107.3%[1] | > 97%[2] |
| Precision (%RSD) | Repeatability: 2.00 - 7.30%; Reproducibility: 2.50 - 7.70% | < 2% |
| Internal Standard | 2H4-biotin (Stable Isotope Labeled) | Not explicitly used in some described methods |
| Detection Method | Mass Spectrometry (MS/MS) | UV Absorbance (200 nm) |
Key Insights:
-
Sensitivity: LC-MS/MS methods generally offer superior sensitivity, with lower limits of detection and quantification, making them ideal for analyzing samples with trace amounts of biotin.
-
Specificity: The use of tandem mass spectrometry (MS/MS) in LC-MS/MS provides high specificity, reducing the likelihood of interference from other matrix components.
-
Role of Internal Standards: The use of a stable isotope-labeled internal standard, such as 2H4-biotin, in LC-MS/MS is considered the gold standard. It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and improving accuracy and precision. While some HPLC methods demonstrate good performance without an internal standard for specific matrices, their absence can make the method more susceptible to variations in sample preparation and injection volume.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing assays. Below are representative protocols for LC-MS/MS and RP-HPLC assays for biotin determination.
Protocol 1: LC-MS/MS Method for Biotin Quantification
This method is suitable for the determination of free biotin in nutritional products and supplements.
1. Sample Preparation:
- Samples are hydrolyzed in an acetate buffer (50 mM, pH 4) with a 10% ascorbate solution at 120 ± 1°C.
- An internal standard, 2H4-biotin, is added to the hydrolyzed sample.
2. Chromatographic Conditions:
- Column: C18 (100 mm × 2.1 mm; 1.7 µm)
- Mobile Phase: A gradient of 0.1% formic acid and methanol.
- Injection Volume: 5 µL
- Total Run Time: 6 minutes
3. Mass Spectrometry Detection:
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- The instrument software automatically calculates the biotin content based on the response ratio of the analyte to the internal standard.
Protocol 2: RP-HPLC Method for Biotin Quantification
This method has been developed and validated for quantifying biotin in multivitamin-multimineral tablets.
1. Sample Preparation:
- An appropriate sample size is mixed with 2% metaphosphoric acid to precipitate proteins.
- The resulting filtrate is collected for injection.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column.
- Mobile Phase: An appropriate mobile phase is used to separate biotin and riboflavin. A column switch may be employed to shorten the run time by eluting riboflavin at a higher flow rate.
3. Detection:
- The eluted biotin binds with a streptavidin-fluorescein conjugate.
- The fluorescent conjugate is detected by a fluorescence detector with an excitation wavelength of 495 nm and an emission wavelength of 518 nm.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the described biotin assays.
Caption: LC-MS/MS workflow for biotin analysis.
Caption: RP-HPLC workflow for biotin analysis.
Conclusion
The cross-validation of biotin assays reveals that LC-MS/MS with a stable isotope-labeled internal standard offers the highest sensitivity, specificity, and reliability, making it the preferred method for complex matrices and low-level quantification. While RP-HPLC methods can provide accurate results for certain applications, the absence of an appropriate internal standard may compromise robustness. The choice of assay should be guided by the specific requirements of the study, including the nature of the sample, the desired level of sensitivity, and the available resources. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers to make informed decisions and implement robust and reliable biotin quantification in their work.
References
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Biotin-d2-1 in Quantification
For researchers, scientists, and drug development professionals striving for the highest standards in bioanalytical assays, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Biotin-d2-1 for the quantification of biotin, evaluating its accuracy and precision against other analytical methodologies. Supported by experimental data and detailed protocols, this document serves as a critical resource for method development and validation.
The quantification of biotin, an essential B vitamin, is crucial in various fields, from nutritional analysis to clinical diagnostics and drug development. Achieving accurate and precise measurements, however, is often challenged by matrix effects and variability in sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to mitigate these issues, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based methods. This guide delves into the performance of this compound and compares it with alternative approaches.
Comparative Analysis of Quantification Methods
The selection of an analytical method for biotin quantification depends on factors such as the required sensitivity, specificity, and the nature of the sample matrix. While methods like microbiological assays and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection exist, LC-MS/MS coupled with isotope dilution is often considered the gold standard for its superior specificity and accuracy.[1][2] The use of a deuterated internal standard like this compound is central to the success of this approach.[1][3]
Data Summary
| Analytical Method | Internal Standard | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages | Key Limitations |
| LC-MS/MS | This compound (Biotin-d2) | 81.3 - 107.3%[4] | Repeatability: 2.00 - 7.30%, Reproducibility: 2.50 - 7.70% | High specificity and sensitivity, effectively compensates for matrix effects and procedural losses. | Requires sophisticated instrumentation. |
| LC-MS/MS | Biotin-d4 (2H4-biotin) | 90 - 110% (Typical) | < 15% (Typical) | Similar to Biotin-d2, excellent for compensating for analytical variability. | Higher cost compared to non-isotopic standards. |
| HPLC-UV | None | Variable, matrix-dependent | > 10% (Typical) | Lower instrument cost. | Lower sensitivity and specificity, susceptible to interference. |
| Microbiological Assay | None | Highly variable | > 15% (Typical) | Measures biologically active biotin. | Lacks specificity, slow, and can be affected by antibiotics or other growth inhibitors. |
| Immunoassay | None | Variable | 5 - 15% (Typical) | High throughput. | Can be prone to interference from biotin supplements, leading to erroneous results. |
Note: "this compound" is interpreted as a biotin molecule with two deuterium atoms, such as Biotin-(ring-6,6-d2). Data for Biotin-d4 is included for comparison as another commonly used deuterated standard.
Experimental Protocols
The following is a representative experimental protocol for the quantification of biotin in a biological matrix using this compound as an internal standard with LC-MS/MS.
Sample Preparation (Human Serum)
-
Spiking: To 200 µL of serum, add a known concentration of this compound internal standard solution (e.g., 250 pg/mL).
-
Dilution and Precipitation: Add 200 µL of 1% formic acid in water to the sample, vortex to mix. This step also serves to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE) (Optional but recommended for cleaner extracts):
-
Condition an SPE cartridge (e.g., EVOLUTE® EXPRESS ABN) with methanol followed by 1% formic acid.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge with water and then a water/methanol mixture (e.g., 95/5, v/v) to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent (e.g., 0.1% ammonium hydroxide in a water/methanol mixture).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 200 µL of 90/10 water/acetonitrile).
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both biotin and this compound.
-
Visualizing Key Processes
To better understand the context of biotin analysis, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: The Biotin Cycle illustrates the metabolic pathway of biotin.
Caption: A typical experimental workflow for biotin quantification using LC-MS/MS.
References
A Comparative Guide to Biotin-d2 and 13C-Labeled Biotin for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, isotopically labeled versions of biotin, a crucial B vitamin, are vital for tracking its role as a cofactor in essential enzymatic reactions. This guide provides an objective comparison between two common isotopic forms of biotin—deuterium-labeled (Biotin-d2) and carbon-13-labeled (13C-biotin)—to assist researchers in selecting the optimal tracer for their experimental needs.
Core Principles: Why Use Isotope-Labeled Biotin?
Biotin acts as a covalently bound coenzyme for several carboxylase enzymes that are critical for metabolism.[1] These enzymes play essential roles in fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[1][2] By introducing biotin labeled with a heavy isotope (like deuterium or carbon-13), researchers can use techniques such as mass spectrometry (MS) to trace the metabolic fate of biotin and its associated molecules through various pathways, providing a dynamic view of cellular metabolism.[3]
Quantitative and Performance Comparison
The choice between deuterium and carbon-13 labeling is not trivial, as their distinct physicochemical properties can influence experimental outcomes, particularly in quantitative mass spectrometry.
Table 1: Key Performance Characteristics of Biotin-d2 vs. 13C-Biotin
| Performance Metric | Biotin-d2 (Deuterium-Labeled) | 13C-Labeled Biotin | Key Considerations for Researchers |
| Primary Advantage | Generally less expensive to synthesize. | Higher accuracy and isotopic stability; considered the "gold standard". | The higher cost of 13C-biotin may be offset by reduced method development time and more reliable data. |
| Accuracy & Precision | May be compromised due to chromatographic separation from the unlabeled analyte (isotopic effect). | Generally higher accuracy as it co-elutes almost perfectly with the unlabeled analyte, ensuring better compensation for matrix effects. | For high-precision quantitative studies, 13C-biotin is often the superior choice. |
| Kinetic Isotope Effect (KIE) | Possible. The C-D bond is stronger than the C-H bond, which can sometimes slow down the rate of enzymatic reactions. | Negligible. The mass difference from 13C has a minimal effect on reaction rates. | While often small (e.g., 4-6% in some studies), a KIE can introduce bias in metabolic flux analysis. This is a critical consideration in kinetic studies. |
| Isotopic Stability | Variable. Deuterium atoms can sometimes be lost or exchanged with protons in the solvent, especially if not placed at non-exchangeable positions. | High. The 13C label is integrated into the carbon backbone and is not at risk of exchange under typical experimental conditions. | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| MS Interference | Lower natural abundance of deuterium reduces background signal. | The ~1.1% natural abundance of 13C can be a factor, but is usually manageable with modern high-resolution mass spectrometers. | Both labels are effective, but the potential for deuterium exchange must be carefully evaluated during method validation. |
Visualizing the Concepts
To better understand the practical implications of these differences, the following diagrams illustrate key concepts.
Biotin's Role in Metabolism
Biotin is essential for the function of several carboxylase enzymes that are central to intermediary metabolism.
References
A Comparative Guide to the Isotopic Enrichment of Biotin-d2-1
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the purity and enrichment of these reagents are paramount for accurate and reproducible experimental outcomes. This guide provides an objective comparison of the isotopic enrichment of Biotin-d2-1 against other commercially available deuterated biotin alternatives. The information presented herein is supported by a generalized experimental protocol for the assessment of isotopic enrichment via mass spectrometry.
Comparative Analysis of Isotopic Enrichment
The selection of an appropriate isotopically labeled internal standard is critical for quantitative bioanalysis. The ideal standard should have a high degree of isotopic enrichment to minimize signal overlap with the unlabeled analyte. Below is a comparison of this compound with other deuterated biotin analogs.
| Product Name | Isotopic Purity (Atom % D) | Chemical Purity (CP) | Mass Shift |
| This compound | Not explicitly specified, requires analysis | Not explicitly specified | M+2 |
| Biotin-(ring-6,6-d2) | ≥98%[1][2] | ≥97%[1][2] | M+2[1] |
| Biotin-2′,2′,3′,3′-d4 | ≥98% | ≥95% | M+4 |
Note: While specific isotopic enrichment for "this compound" is not consistently provided across vendors, it is crucial to perform in-house validation or request a certificate of analysis. For the purpose of this guide, we will proceed with a generalized assessment methodology.
Experimental Protocol: Determination of Isotopic Enrichment by Mass Spectrometry
The following protocol outlines a general method for determining the isotopic enrichment of deuterated biotin analogs using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is adapted from established procedures for the analysis of isotopically labeled molecules.
1. Materials and Reagents:
-
This compound and other deuterated biotin standards
-
Unlabeled Biotin (as a reference)
-
LC-MS grade water, acetonitrile, and formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
2. Sample Preparation:
-
Prepare stock solutions of each biotin analog (labeled and unlabeled) in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Create a series of dilutions for each standard to be analyzed.
3. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to achieve separation of biotin from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan mode to observe the entire isotopic cluster.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.
-
Data Analysis:
-
Acquire the mass spectra for both the unlabeled and labeled biotin standards.
-
For the unlabeled biotin, determine the natural abundance of isotopes (M, M+1, M+2, etc.).
-
For the labeled biotin, measure the intensity of the parent ion (e.g., M+2 for this compound) and any other isotopic peaks.
-
Calculate the isotopic enrichment using the following formula:
Isotopic Enrichment (%) = [Intensity(M+n) / (Sum of Intensities of all isotopic peaks)] x 100
where M+n is the mass of the desired isotopologue.
-
Workflow for Assessing Isotopic Enrichment
The following diagram illustrates the logical workflow for the comparative assessment of isotopic enrichment of biotin analogs.
Caption: Workflow for Isotopic Enrichment Assessment.
Signaling Pathway Visualization
While this guide focuses on the chemical analysis of biotin analogs, these molecules are often used as tracers in studies involving metabolic pathways. Biotin is a crucial coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The diagram below illustrates a simplified overview of biotin's role in key metabolic pathways.
Caption: Role of Biotin in key metabolic pathways.
References
Performance Evaluation of Deuterated Biotin as an Internal Standard in Different Biological Matrices
The quantification of biotin, an essential B vitamin, in various biological matrices is crucial for clinical diagnostics and nutritional monitoring. The use of a stable isotope-labeled internal standard, such as deuterated biotin (e.g., Biotin-d2), is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring high accuracy and precision. This guide provides a comparative overview of the performance of deuterated biotin as an internal standard in plasma, serum, urine, and whole blood, supported by experimental data from various studies.
Stable isotope-labeled internal standards (SIL-IS) are considered the best choice for quantitative bioanalysis using LC-MS/MS.[1] They co-elute with the analyte and exhibit similar ionization behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects such as ion suppression or enhancement.[1] This leads to more reliable and robust analytical methods.
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods for biotin quantification using a deuterated internal standard in different biological matrices.
Table 1: Performance in Plasma/Serum
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 0.05 - 2 ng/mL | [2] |
| Correlation Coefficient (R²) | > 0.999 | [2] |
| Intra-day Precision (CV%) | < 7.1% | [2] |
| Inter-day Precision (CV%) | < 7.1% | |
| Accuracy (RE%) | -0.7% to 8.2% | |
| Recovery | Not explicitly stated, but high recoveries are implied with SIL-IS |
Table 2: Performance in Urine
| Parameter | Performance Characteristics | Reference |
| Linearity Range | Spanning normal and elevated physiological concentrations | |
| Correlation Coefficient (R²) | 0.996 (for a related biomarker using a similar method) | |
| Precision (CV%) | Not explicitly stated for biotin, but high precision is a hallmark of the method | |
| Accuracy | High, due to the use of a deuterated internal standard | |
| Matrix Effect | Minimized by dilution and the use of a SIL-IS |
Table 3: Performance in Whole Blood
| Parameter | Performance Characteristics | Reference |
| Linearity Range | 1 - 500 µg/L | |
| Correlation Coefficient (R²) | 0.9997 - 1.0000 | |
| Precision (CV%) | Not explicitly stated for biotin alone, but good for the overall multi-vitamin method | |
| Accuracy (RE%) | 90% - 114% (using ZnSO₄/methanol for protein precipitation) | |
| Recovery | Method dependent on the protein precipitation agent used |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of biotin in different matrices using a deuterated internal standard.
Analysis of Biotin in Plasma/Serum
a) Sample Preparation: A simple protein precipitation method is commonly employed.
-
To 300 µL of plasma, add a working solution of the deuterated biotin internal standard.
-
Add a protein precipitating agent, such as methanol.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
LC Column: A pentafluorophenyl stationary-phase column (e.g., 2.1 × 100 mm, 2.7 µm) is often used.
-
Mobile Phase: An isocratic mobile phase, for instance, 10 mM ammonium formate-acetonitrile (93:7, v/v), can be used.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
MS Detection: Electrospray ionization in the positive ion mode (ESI+) is common.
-
Monitored Transitions: For biotin, the transition m/z 245.1 → 227.0 is monitored, and for a deuterated internal standard (e.g., d4-biotin), m/z 249.1 → 231.0 would be appropriate.
Analysis of Biotin (or its markers) in Urine
a) Sample Preparation: Urine samples often require a simple dilution before analysis to minimize matrix effects.
-
Dilute the urine sample (e.g., 30-fold) with deionized water.
-
Add the deuterated internal standard to the diluted sample.
-
Vortex the sample.
-
Inject the diluted sample directly into the LC-MS/MS system.
b) LC-MS/MS Conditions: The LC-MS/MS conditions are generally similar to those used for plasma analysis, with potential modifications to the gradient to ensure separation from other urinary components.
Analysis of Biotin in Whole Blood
a) Sample Preparation: Whole blood requires lysis of red blood cells and protein precipitation.
-
To a whole blood sample, add the deuterated internal standard.
-
Use a protein precipitation agent like a mixture of zinc sulfate in methanol to lyse the cells and precipitate proteins.
-
Vortex the sample vigorously.
-
Centrifuge to separate the supernatant from the cell debris and precipitated proteins.
-
Inject the supernatant for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
LC Column: A C30 column (e.g., 150 x 2.1 mm, 3 µm) can be used for the separation of multiple B vitamins, including biotin.
-
Mobile Phase: A gradient elution with mobile phases containing ammonium formate and formic acid in water and acetonitrile is often employed.
-
MS Detection: Similar to plasma and urine, ESI+ is used for detection.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of biotin in a biological matrix using a deuterated internal standard and LC-MS/MS.
Caption: General workflow for biotin analysis using a deuterated internal standard.
Alternative Analytical Approaches
While LC-MS/MS with a deuterated internal standard is the preferred method for its specificity and accuracy, other techniques have been used for biotin determination. These include microbiological assays, avidin-binding assays, and immunoassays. However, these methods can suffer from a lack of specificity, as they may also detect biotin metabolites or be susceptible to interference from other substances in the sample. High-performance liquid chromatography (HPLC) with UV or evaporative light-scattering detection (ELSD) has also been employed, but these methods generally have lower sensitivity and specificity compared to mass spectrometry.
References
The Impact of Biotin-d2 on Analytical Accuracy: A Comparative Guide
In the realm of quantitative bioanalysis, particularly for crucial biomolecules like biotin (Vitamin B7), the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as Biotin-d2, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) has become a cornerstone for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical outcomes for biotin quantification when performed with and without Biotin-d2, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in LC-MS/MS Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A suitable internal standard should ideally be chemically and physically similar to the analyte of interest. Biotin-d2, a deuterated analog of biotin, serves as an excellent internal standard because it co-elutes with the natural biotin during chromatography and exhibits similar ionization efficiency in the mass spectrometer, yet is distinguishable by its higher mass.[1] This allows for accurate quantification by comparing the signal intensity of the analyte to that of the known concentration of the internal standard, mitigating errors from sample matrix effects and instrument variability.
Comparative Analysis: With and Without Biotin-d2
While direct side-by-side quantitative data for the exact same samples analyzed with and without an internal standard is not typically published in validation studies, the impact of using an internal standard is evident from the method performance metrics. The following table summarizes the validation parameters of an LC-MS/MS method for biotin quantification that utilizes a deuterated biotin internal standard. These metrics demonstrate the high level of accuracy and precision achieved.
| Performance Metric | Result with Biotin-d2 Internal Standard | Expected Outcome without Internal Standard |
| Recovery | 81.3% - 107.3%[2] | Lower and more variable |
| Repeatability (RSD) | 2.00% - 7.30% | Higher RSD, indicating lower precision |
| Reproducibility (RSD) | 2.50% - 7.70% | Higher RSD, indicating lower precision |
| Linearity (R²) | > 0.999 | Potentially non-linear due to uncorrected matrix effects |
| Limit of Quantification | 0.5 - 14.0 µ g/100g | Higher and less consistent |
Without an internal standard like Biotin-d2, the analytical method would be prone to significant errors. Sample-to-sample variations in extraction efficiency and matrix-induced ion suppression or enhancement would not be corrected for, leading to a wider spread in results and a decrease in the overall reliability of the data.
Experimental Protocol: Biotin Quantification using LC-MS/MS with Biotin-d2 Internal Standard
This section details a typical experimental protocol for the quantification of biotin in biological matrices using LC-MS/MS with Biotin-d2 as an internal standard, based on established methods.
1. Sample Preparation:
-
Hydrolysis: For samples where biotin is protein-bound, an acid hydrolysis step is performed. The sample is treated with an acetate buffer (e.g., 50 mM, pH 4) and incubated at an elevated temperature (e.g., 120°C).
-
Internal Standard Spiking: A known concentration of Biotin-d2 internal standard solution is added to the sample after hydrolysis.
-
Solid Phase Extraction (SPE) (for serum/plasma):
-
The sample is diluted with an acidic solution (e.g., 1% formic acid).
-
The diluted sample is loaded onto an SPE cartridge (e.g., EVOLUTE® EXPRESS ABN).
-
Interferences are washed from the cartridge.
-
The analyte and internal standard are eluted with an appropriate solvent mixture (e.g., 0.1% NH₄OH in 90:10 water/methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm; 1.7 µm) is commonly used.
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol is typically employed.
-
Flow Rate: A flow rate of around 0.4 mL/min is maintained.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for both biotin and Biotin-d2.
-
Biotin: m/z 245.1 → 227.1
-
Biotin-d2: The specific transition will depend on the deuteration pattern.
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical principle behind using an internal standard for accurate quantification.
References
A Researcher's Guide to Biotin Quantification: A Comparative Review of Analytical Methods
For researchers, scientists, and drug development professionals engaged in studies involving biotin, accurate quantification is paramount. This guide provides a comprehensive comparison of various analytical methods for the determination of biotin, with a special focus on the role of deuterated biotin, such as Biotin-d2-1, as an internal standard in mass spectrometry-based assays.
This compound is a stable isotope-labeled version of biotin (Vitamin B7) where one or more hydrogen atoms have been replaced by deuterium. It is not used for biotinylation or labeling in the same way as reactive biotin derivatives. Instead, its primary application is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[1][2]
This guide will delve into the validation of analytical methods for biotin quantification, comparing the performance of different techniques.
Comparison of Analytical Methods for Biotin Quantification
The accurate measurement of biotin is crucial in various matrices, from pharmaceutical formulations to biological samples.[3] Several analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations. The following tables summarize the performance characteristics of the most common methods.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the separation and quantification of biotin. Detection can be achieved through various means, including UV, fluorescence, and mass spectrometry.
| Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC | 50-150 ppm | < 2 (Standard), < 5 (Sample) | 95.0 - 105.0 | Not Reported | [4] |
| HPLC with Fluorescence Detection | 0.05 - 0.35 µg/mL | < 10 | Not Reported | ~10 ng/mL (in solution) | [5] |
| HPLC-MS/MS | Not Reported | Not Reported | Good agreement with microbiological assay | >100 µg/kg |
Spectrofluorimetric Method
This method is based on the oxidation of biotin and measurement of the resulting fluorescence.
| Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Spectrofluorimetry | 30-120 ng/mL | Not Reported | 99.55 ± 0.83 to 101.67 ± 1.53 | 7.29 ng/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS offers high sensitivity and selectivity and is particularly powerful when used with a deuterated internal standard like this compound.
| Method | Linearity Range | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | 5-60 µg/L | 2.5 | 103 | 0.31 ng/mL | |
| LC-MS/MS with 2H4-biotin IS | 0.5 - 800 ng/mL | 2.00 - 7.70 | 81.3 - 107.3 | 0.5 - 14.0 µ g/100g | |
| LC-MS (Single Quadrupole) | 92.00 - 9200 ng/mL | < 8 (within lab) | Not Reported | 1 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing studies. Below are summaries of key experimental protocols cited in this guide.
RP-HPLC for Biotin in Premixes
-
Instrumentation: Agilent Technology 1260 Infinity series HPLC.
-
Column: C18 Thermo scientific ODS Hypersil (150×4.6 mm, 3 µm).
-
Mobile Phase: Buffer: Acetonitrile (91.5:8.5).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 200 nm.
-
Injection Volume: 100 µL.
-
Column Temperature: 40°C.
-
Run Time: 15 min.
HPLC with Post-Column Derivatization and Fluorescence Detection for Biotin in Food
-
Extraction: Enzymatic hydrolysis with papain (and takadiastase for starchy samples) in citrate buffer (pH 5.7) at 37°C overnight.
-
Post-Column Derivatization: Avidin-FTIC (fluorescein isothiocyanate).
-
Detection: Fluorescence detector.
Spectrofluorimetric Determination of Biotin
-
Principle: Oxidation of biotin with cerium (IV) ammonium sulfate in an acidic medium.
-
Measurement: The fluorescence of the produced Cerium (III) is measured.
-
Excitation Wavelength: 255 nm.
-
Emission Wavelength: 365 nm.
LC-MS/MS for Biotin in Nutritional Products using a Deuterated Internal Standard
-
Sample Preparation: Hydrolysis in acetate buffer (50 mM, pH 4) with ascorbate solution (10%) at 120 ± 1°C.
-
Internal Standard: 2H4-biotin.
-
Instrumentation: LC-MS/MS system with an ESI (+) ionization source.
-
Column: C18 (100 mm × 2.1 mm; 1.7 µm).
-
Mobile Phase: Gradient of 0.1% formic acid and Methanol.
-
Total Analysis Time: 6 minutes.
-
Injection Volume: 5 µL.
The Role of Deuterated Internal Standards in Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative bioanalysis by mass spectrometry. This approach significantly improves the accuracy and precision of the measurement.
The diagram above illustrates a typical workflow for the quantification of biotin in a biological matrix using this compound as an internal standard. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte during extraction or variability in instrument response will be mirrored by the internal standard. The final concentration is determined by the ratio of the analyte's signal to the internal standard's signal, leading to a more reliable and reproducible result.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Analytical techniques for determining biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Safety Operating Guide
Proper Disposal of Biotin-d2-1: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Biotin-d2-1, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. While not classified as a hazardous substance, proper laboratory practices are essential to minimize exposure and ensure a safe working environment.[1]
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves. Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
-
Respiratory Protection: In case of dust formation, use a respirator tested and approved under appropriate government standards such as NIOSH (US).[2]
Engineering Controls:
-
Use a mechanical exhaust system or a laboratory fume hood to prevent exposure.[2]
-
Ensure adequate ventilation in the handling and storage areas.
Quantitative Safety and Disposal Information
The following table summarizes key information from the Safety Data Sheet (SDS) for this compound.
| Parameter | Information |
| Chemical Formula | C₁₀H₁₄D₂N₂O₃S |
| Appearance | Solid |
| Storage | Store refrigerated in a dry, well-ventilated place. |
| Solubility | Soluble in ethanol and water (upon heating). |
| Incompatibilities | Strong oxidizing agents. |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides, nitrogen oxides, and sulfur oxides. |
| Primary Disposal Route | Contact a licensed professional waste disposal service. |
| Environmental Precautions | Do not let the product enter drains. |
Step-by-Step Disposal Protocol
The recommended and mandatory disposal procedure for this compound is to utilize a licensed professional waste disposal service. Adherence to this protocol is critical for regulatory compliance and environmental protection.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Segregation and Collection:
-
Collect all this compound waste, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a dedicated, chemically compatible, and clearly labeled waste container.
-
The label should include the chemical name ("this compound"), the approximate quantity, and any relevant hazard information.
-
-
Secure Storage:
-
Keep the waste container tightly sealed to prevent accidental spills or the release of dust.
-
Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents. This area should be cool and well-ventilated.
-
-
Engage a Professional Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company.
-
Inform them about the nature of the waste (this compound, solid) and provide them with a copy of the Safety Data Sheet.
-
-
Documentation and Handover:
-
Complete any required waste manifest forms provided by the disposal service. Accurate documentation is a legal requirement.
-
Schedule a pickup and follow the specific instructions provided by the disposal company for the handover of the waste container.
-
Important Considerations:
-
Do Not Dispose in Regular Trash: Solid this compound waste should never be disposed of in the regular trash.
-
Do Not Dispose Down the Drain: Do not allow this compound to enter the sewage system or any waterways.
-
Consult Local Regulations: Waste disposal regulations can vary by location. Always consult your local and institutional guidelines to ensure full compliance.
References
Essential Safety and Operational Guide for Handling Biotin-d2-1
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-d2-1. The following procedures ensure safe operational handling and disposal of this compound.
Hazard Identification and Safety Data
While this compound is not classified as a hazardous substance, it is crucial to handle it with care to avoid potential irritation and to maintain a safe laboratory environment.[1] The primary risks are associated with dust inhalation and contact with skin and eyes.[2]
| Quantitative Safety Data | Value | Source |
| Chemical Formula | C10H14D2N2O3S | C/D/N Isotopes |
| Melting Point | 228.9 °C / 444 °F | Fisher Scientific |
| pH | 4.5 (0.01 %) | Fisher Scientific |
| Flammability | Not flammable or combustible | C/D/N Isotopes |
| Stability | Stable under recommended storage conditions | C/D/N Isotopes |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection : Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are required to protect against dust particles.[2]
-
Hand Protection : Handle with gloves.[2] Nitrile rubber gloves with a minimum thickness of 0.11 mm are suitable.[3] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.
-
Skin and Body Protection : Wear impervious clothing to prevent skin contact. A lab coat is generally sufficient.
-
Respiratory Protection : If there is a risk of dust formation, use an air-purifying respirator. For situations where a respirator is the sole means of protection, a full-face supplied-air respirator should be used. All respiratory equipment must be tested and approved under appropriate government standards such as NIOSH (US).
Experimental Protocols
Handling and Storage:
-
Ventilation : Handle this compound in a well-ventilated area. A laboratory fume hood or mechanical exhaust should be used to minimize exposure to dust.
-
Avoiding Dust Formation : Avoid creating and inhaling dust. Do not perform actions that could cause the powder to become airborne, such as vigorous shaking or scraping.
-
Contact Avoidance : Avoid contact with eyes, skin, and clothing.
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store it refrigerated.
Spill Management:
-
Personal Precautions : In the event of a spill, ensure you are wearing the appropriate PPE. Avoid breathing in any dust that may have been generated.
-
Containment : Prevent the product from entering drains.
-
Clean-up : Carefully pick up the spilled material without creating dust and place it in a suitable, closed container for disposal.
Disposal Plan:
-
Waste Disposal : Dispose of this compound and any contaminated materials by contacting a licensed professional waste disposal service.
-
Container Disposal : Empty containers may retain product residue. Do not cut, drill, grind, or weld on or near such containers.
First-Aid Measures
-
Eye Contact : In case of contact, immediately flush eyes with plenty of water as a precaution.
-
Skin Contact : Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
Ingestion : If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
